(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
(5-bromo-2-methylphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-10-3-6-12(16)9-14(10)15(17)11-4-7-13(18-2)8-5-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDYNUOQIHWKIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624871 | |
| Record name | (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333361-13-0 | |
| Record name | (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure-Activity Relationship of Benzophenone Derivatives in SGLT2 Inhibition: A Technical Guide
Executive Summary
The development of sodium-glucose cotransporter 2 (SGLT2) inhibitors represents a triumph of rational drug design, transitioning from metabolically unstable natural O-glucosides to highly potent, synthetic C-glucosides (gliflozins)[1]. At the heart of this synthetic evolution lies the benzophenone (diaryl ketone) scaffold . While benzophenone derivatives themselves exhibit weak or negligible SGLT2 inhibition, they serve as the critical architectural precursors. Understanding the structure-activity relationship (SAR) transition from the rigid benzophenone intermediate to the flexible diarylmethane core is essential for drug development professionals aiming to design next-generation antidiabetic therapeutics.
As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic steps, focusing instead on the causality of molecular interactions, the geometric constraints of the SGLT2 binding pocket, and the self-validating experimental protocols required to evaluate these compounds.
Mechanistic Grounding: The Aglycone Binding Pocket
SGLT2 is a high-capacity, low-affinity glucose transporter localized almost exclusively in the S1 segment of the renal proximal tubule. The pharmacophore of a modern SGLT2 inhibitor consists of two main domains:
-
The Sugar Moiety : Binds to the glucose-recognition site, anchoring the molecule.
-
The Aglycone Tail (Diaryl Core) : Extends into a narrow, hydrophobic access vestibule.
The transition from a benzophenone intermediate to a diarylmethane core is the defining step in gliflozin synthesis[2]. This transformation is not merely a synthetic convenience; it is a strict geometric requirement dictated by the SGLT2 receptor's topology.
Fig 1. Mechanistic pathway from benzophenone intermediates to active SGLT2 inhibitors.
Structure-Activity Relationship (SAR): The Benzophenone Paradigm
The Linker Effect: sp² vs. sp³ Hybridization
The most profound SAR observation in this class of compounds is the role of the linker connecting the proximal (A-ring) and distal (B-ring) aromatic systems.
-
The Benzophenone State (Ketone Linker): In a benzophenone derivative, the carbonyl carbon is
hybridized. This creates an extended -conjugation system that forces the two aromatic rings into a relatively planar, rigid conformation. When this rigid molecule attempts to enter the SGLT2 binding pocket, it suffers severe steric clashes. Consequently, benzophenone C-glucosides typically exhibit IC values in the micromolar range ( nM), rendering them therapeutically inactive[3]. -
The Diarylmethane State (Methylene Linker): Reduction of the ketone to a methylene group (CH
) changes the linker carbon to hybridization. This breaks the conjugation and introduces a rotatable bond. The distal B-ring gains the conformational flexibility to adopt a "butterfly" or orthogonal geometry, allowing it to slide perfectly into the deep hydrophobic cleft of the SGLT2 protein. This single structural change improves binding affinity by over 10,000-fold[2].
Proximal (A-Ring) and Distal (B-Ring) Substitutions
Once the flexible diarylmethane core is established, substituents on the former benzophenone rings dictate potency and selectivity:
-
A-Ring (Proximal): Halogenation (e.g., Cl, F) at the ortho position relative to the sugar moiety is critical. The electron-withdrawing nature of the halogen increases the oxidative stability of the molecule, while its steric bulk restricts the rotation of the C-glycosidic bond, locking the sugar into the bioactive conformation[3].
-
B-Ring (Distal): The B-ring must occupy a highly specific hydrophobic pocket. Para-substituted alkoxy or alkyl groups (such as the ethoxy group in dapagliflozin) maximize Van der Waals interactions[4]. Bulky substituents here result in a sharp drop in SGLT2 inhibition due to spatial constraints.
Quantitative SAR Data Analysis
To illustrate the causality of these structural modifications, the following table summarizes the quantitative shift in binding affinity as the molecule evolves from a natural O-glucoside, through the benzophenone intermediate, to the optimized synthetic gliflozins.
| Compound | Linker Type | Proximal Ring (A) | Distal Ring (B) | hSGLT2 IC | hSGLT1 IC | Selectivity |
| Phlorizin [2] | O-Glucoside | Phenol | Phenol | ~21 | ~290 | ~14x |
| Benzophenone Precursor [3] | Ketone (C=O) | 5-Bromo-2-chloro | Ethoxybenzene | >10,000 | >10,000 | N/A |
| Dapagliflozin [3] | Methylene (CH | 5-Bromo-2-chloro | Ethoxybenzene | 1.1 | 1,400 | ~1,200x |
| Empagliflozin [2] | Methylene (CH | 2-Chloro | Tetrahydrofuran | 3.1 | 8,300 | ~2,600x |
Experimental Methodology: Synthesis & Validation
To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow a self-validating workflow. The protocol below outlines the generation of the active diarylmethane from the benzophenone core, followed by an orthogonal in vitro assay.
Fig 2. Step-by-step synthetic and assay workflow for evaluating SGLT2 inhibitors.
Protocol: Reduction of the Benzophenone Intermediate
Causality Check: This step restores the
-
Preparation: Dissolve the synthesized benzophenone C-glucoside intermediate (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane (DCM) and acetonitrile under an inert argon atmosphere.
-
Reagent Addition: Cool the reaction mixture to -20°C. Slowly add triethylsilane (Et
SiH, 3.0 eq) followed by the dropwise addition of boron trifluoride diethyl etherate (BF ·OEt , 2.5 eq). -
Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. The Lewis acid activates the ketone, while the silane acts as the hydride donor, selectively reducing the carbonyl to a methylene group without cleaving the C-glycosidic bond.
-
Quenching & Purification: Quench with saturated aqueous NaHCO
. Extract with ethyl acetate, dry over Na SO , and purify via silica gel chromatography to yield the protected diarylmethane.
Protocol: Self-Validating In Vitro SGLT2 Inhibition Assay
To guarantee trustworthiness, this radiometric assay incorporates an internal mechanism to rule out false positives caused by membrane leakage or non-specific transport.
-
Cell Preparation: Seed CHO-K1 cells stably transfected with human SGLT2 into 96-well plates at
cells/well. Incubate overnight at 37°C in 5% CO . -
Buffer Exchange: Wash cells twice with a sodium-based assay buffer (137 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl
, 1.2 mM MgCl , 10 mM HEPES, pH 7.4). -
Compound Incubation: Add serial dilutions of the synthesized diarylmethane (Test) and the unreduced benzophenone (Negative Structural Control). Include a well with 10 µM Phlorizin as the Positive Inhibition Control.
-
Radioligand Addition: Add 10 µM of [
C]- -methyl-D-glucopyranoside ( C-AMG) to all wells. Incubate for 2 hours at 37°C. -
Self-Validation Mechanism (The Choline Plate): Run a parallel 96-well plate replacing NaCl in the assay buffer with Choline Chloride. Causality: SGLT2 is strictly sodium-dependent. If
C-AMG uptake is observed in the choline plate, the signal is an artifact of non-specific transport, and the assay run must be invalidated. -
Quantification: Wash cells three times with ice-cold buffer to stop transport. Lyse cells with 0.1 N NaOH, add scintillation fluid, and measure radioactivity using a MicroBeta counter. Calculate IC
using non-linear regression.
Conclusion
The structural journey from a rigid benzophenone to a flexible diarylmethane is the cornerstone of modern SGLT2 inhibitor design. By understanding the geometric constraints of the SGLT2 binding pocket and the profound impact of linker hybridization, researchers can rationally design highly selective therapeutics. The integration of self-validating bioassays ensures that the SAR data driving these decisions remains robust, reproducible, and scientifically sound.
References
-
Meng, W., Ellsworth, B. A., Nirschl, A. A., McCann, P. J., Patel, M., Girotra, R. N., ... & Washburn, W. N. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 51(5), 1145-1149.[Link]
-
Mayhoub, A. S. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 431-445.[Link]
-
Docsa, T., Marosi, A., Csávás, M., Tóth, M., & Somsák, L. (2021). Dual-Target Compounds against Type 2 Diabetes Mellitus: Proof of Concept for Sodium Dependent Glucose Transporter (SGLT) and Glycogen Phosphorylase (GP) Inhibitors. Molecules, 26(8), 2288.[Link]
-
Matos, A. M., & Rautkallio, M. (2023). The (Poly)phenol-Carbohydrate Combination for Diabetes: Where Do We Stand? PMC, 9964591.[Link]
Sources
Chemical properties of (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone
Common Identity: 5-Bromo-4'-methoxy-2-methylbenzophenone CAS Registry Number: 333361-13-0 Role: Key Pharmacophore Intermediate (SGLT2 Inhibitor Synthesis)[1]
Executive Summary & Pharmacological Relevance[1][2]
(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone is a high-value diaryl ketone intermediate employed primarily in the synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, a class of gliflozins used to treat Type 2 Diabetes Mellitus (T2DM).[1]
Structurally, it serves as the aglycone scaffold precursor .[1] The molecule features three distinct reactive centers that allow for modular drug design:[1]
-
The Diaryl Ketone Bridge: Provides the geometric spacing between the two phenyl rings. In final drug candidates (e.g., Ipragliflozin analogs), this is typically reduced to a methylene (-CH₂-) bridge to increase lipophilicity and metabolic stability.[1]
-
The Aryl Bromide (C-5 Position): A "functional handle" for organometallic coupling (Lithium-Halogen exchange) to attach the glucose moiety (C-aryl glycosidation).
-
The Para-Methoxy Group: Acts as a protected phenol or a specific lipophilic contact point within the SGLT2 active site.
Physicochemical Properties[1][2][3]
The following data aggregates experimental and predicted values for process optimization.
| Property | Value / Description | Significance in Process |
| Molecular Formula | C₁₅H₁₃BrO₂ | Stoichiometric calculation baseline.[1] |
| Molecular Weight | 305.17 g/mol | - |
| Appearance | White to off-white crystalline solid | Visual purity indicator; yellowing suggests oxidation.[1] |
| Melting Point | 95.0 – 99.0 °C | Critical for verifying identity after recrystallization. |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water | Dictates solvent choice for Friedel-Crafts and extraction.[1] |
| LogP (Predicted) | ~4.5 | High lipophilicity; implies rapid membrane permeability but requires non-polar solvents. |
| H-Bond Acceptors | 2 (Ketone, Ether) | Interaction points for Lewis Acids (AlCl₃, BF₃).[1] |
Synthesis Protocol: Friedel-Crafts Acylation[1][5][6]
The most robust industrial route involves the Friedel-Crafts acylation of anisole with 5-bromo-2-methylbenzoyl chloride.[1] This method is preferred over the reverse addition (4-methoxybenzoyl chloride + 4-bromotoluene) due to the activating/directing effects of the methoxy group, which ensures high regioselectivity.[1]
Reagents & Stoichiometry
-
Substrate A: 5-Bromo-2-methylbenzoyl chloride (1.0 equiv)[1]
-
Substrate B: Anisole (Methoxybenzene) (1.1 equiv)
-
Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.2 – 1.5 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Purge with N₂.
-
Catalyst Suspension: Charge the flask with AlCl₃ and DCM. Cool to 0–5 °C using an ice/water bath. Note: AlCl₃ is hygroscopic; handle rapidly to prevent deactivation.
-
Acyl Chloride Formation (In-Situ Optional): If starting from 5-bromo-2-methylbenzoic acid, convert to acid chloride using Oxalyl Chloride/DMF cat.[1] in DCM first.
-
Controlled Addition: Dissolve 5-bromo-2-methylbenzoyl chloride in DCM. Add dropwise to the AlCl₃ suspension. Stir for 15 min to form the acylium ion complex (orange/red color change).
-
Substrate Addition: Add Anisole dropwise over 30 minutes, maintaining internal temperature <10 °C. The reaction is exothermic.
-
Reaction Phase: Allow the mixture to warm to Room Temperature (25 °C) and stir for 4–6 hours.
-
Process Control: Monitor via TLC (Hexane/EtOAc 9:1). Disappearance of acid chloride indicates completion.
-
-
Quenching (Critical): Pour the reaction mixture slowly into a stirred mixture of Ice and 1N HCl. Caution: Vigorous evolution of HCl gas.
-
Work-up: Separate the organic layer.[2] Wash aqueous layer with DCM (2x). Combine organics and wash with Brine, then dry over Na₂SO₄.[1][3]
-
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol or Isopropanol to yield the target benzophenone.[1]
Chemical Reactivity & Downstream Applications[1]
This molecule is a "divergent intermediate." Depending on the reagent choice, it drives two distinct pathways essential for SGLT2 inhibitor synthesis.[1]
Pathway A: Carbonyl Reduction (The "Aglycone" Route)
To mimic the pharmacophore of drugs like Empagliflozin or Ipragliflozin, the ketone is often reduced to a methylene group.[1]
-
Reagents: Triethylsilane (Et₃SiH) + Boron Trifluoride Etherate (BF₃·OEt₂) or TiCl₄.
-
Mechanism: Ionic hydrogenation. The Lewis acid activates the ketone, hydride transfer from silane occurs, generating the diphenylmethane.[1]
-
Outcome: Formation of 4-bromo-1-(4-methoxybenzyl)-2-methylbenzene.[1]
Pathway B: Lithium-Halogen Exchange (The "Glycosylation" Route)
The bromine atom is selectively exchanged for lithium to create a nucleophile that attacks a sugar lactone (e.g., gluconolactone).
-
Reagents: n-Butyllithium (n-BuLi) in THF/Toluene at -78 °C.
-
Mechanism: The aryl bromide undergoes rapid Li-Br exchange. The resulting Aryl-Li species attacks the carbonyl of the silylated gluconolactone.[1]
-
Critical Control: Temperature must be strictly maintained at -78 °C to prevent the Aryl-Li from attacking its own ketone (dimerization) or the methoxy group (ortho-lithiation).
Visualizing the Chemical Logic
The following diagram illustrates the synthesis and the divergent reactivity pathways using the Graphviz (DOT) standard.
Figure 1: Synthetic workflow from raw materials to the benzophenone intermediate and its subsequent divergence into SGLT2 inhibitor precursors.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Signal Word: WARNING.
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Storage: Store at 2–8 °C (Refrigerated). Inert atmosphere (Argon/Nitrogen) recommended to prevent slow oxidation of the methyl group or hydrolysis.
-
Spill Protocol: Do not sweep dry dust (inhalation risk). Dampen with water/ethanol before collection.
References
-
Sigma-Aldrich. this compound Product Sheet. CAS 333361-13-0.[1][4] Link
-
Meng, W., et al. (2008).[1][3][5] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[1][5] Journal of Medicinal Chemistry, 51(5), 1145–1149.[1] (Describes the general benzophenone scaffold utility in SGLT2s). Link
-
Shi, Y., et al. (2010).[1][5] "(5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone."[1][6] Acta Crystallographica Section E, 66(8). (Crystallographic data of the ethoxy-analog, validating the steric properties). Link
-
Imamura, M., et al. (2012).[1][7] "Discovery of Ipragliflozin (ASP1941): A Novel C-Glucoside with Benzothiophene Structure as a Potent and Selective Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitor." Bioorganic & Medicinal Chemistry, 20(10), 3263-3279.[1] (Contextualizes the methyl/bromo substitution pattern). Link
-
Google Patents. "Process for the preparation of SGLT2 inhibitors." (Describes Friedel-Crafts conditions for halogenated benzophenones). Link
Sources
- 1. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 333361-13-0 [sigmaaldrich.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. (PDF) (5-Bromo-2-Methylphenyl)(4-Ethoxyphenyl)methanone [research.amanote.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Molecular weight and formula of C15H13BrO2
Title: Comprehensive Physicochemical and Synthetic Profiling of C
Executive Summary
While the molecular formula C
Physicochemical Profiling and Molecular Weight Determination
The theoretical average molecular weight of C
Table 1: Physicochemical Properties of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate
| Property | Value | Causality / Process Significance |
| Molecular Formula | C | Dictates stoichiometry in downstream API synthesis[1]. |
| Average Molecular Weight | 305.17 g/mol | Used for bulk molarity calculations in process chemistry[1]. |
| Monoisotopic Mass | 304.0099 Da | Target mass for High-Resolution Mass Spectrometry (HRMS)[3]. |
| Melting Point | 53–57 °C | Indicates a low-melting solid; requires temperature-controlled storage to prevent degradation. |
| XLogP3 | 4.6 | High lipophilicity; dictates the use of non-polar solvents (e.g., DCM, Toluene) for extraction[1]. |
Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profiling
| Adduct Species | Expected m/z ( | Expected m/z ( | Diagnostic Utility |
| [M+H] | 305.0172 | 307.0152 | Primary molecular ion for exact mass confirmation. |
| [M+Na] | 326.9991 | 328.9971 | Common in ESI+ due to sodium ubiquitousness in glassware. |
| [M-Br] | 225.0916 | N/A | Confirms the loss of the labile benzylic bromide leaving group in MS/MS. |
Analytical Workflow: UHPLC-HRMS Profiling
To definitively confirm the molecular weight and structural integrity of C
Fig 1. Analytical workflow for the exact mass determination of C15H13BrO2 via UHPLC-HRMS.
Step-by-Step Methodology:
-
Sample Preparation : Dissolve 1 mg of C
H BrO in 1 mL of LC-MS grade Acetonitrile (MeCN). Causality: MeCN ensures complete dissolution of this highly lipophilic compound (XLogP3 = 4.6) while remaining perfectly compatible with reverse-phase ESI+ droplet desolvation. -
Chromatographic Separation : Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water/MeCN supplemented with 0.1% Formic Acid. Causality: Formic acid acts as a volatile proton source, significantly enhancing ionization efficiency to form the [M+H]
adduct. -
Data Acquisition : Scan from m/z 100 to 1000 in positive ion mode.
-
Self-Validation : Analyze the isotopic cluster at m/z 305.0172. A valid spectrum must exhibit a doublet peak at m/z 307.0152 with an approximate 1:1 intensity ratio. Causality: This specific signature confirms the presence of exactly one bromine atom, instantly differentiating the target from non-brominated impurities or dibrominated over-reaction products.
Mechanistic Causality in Synthesis
The industrial synthesis of C
Step-by-Step Methodology: Wohl-Ziegler Radical Bromination
-
Initiation Phase : Charge a dry reactor with Methyl 4'-methylbiphenyl-2-carboxylate (1.0 eq) and dissolve in anhydrous carbon tetrachloride (CCl
) or a greener alternative like trifluorotoluene. Purge extensively with N . Causality: Oxygen acts as a potent radical scavenger; purging with N ensures the radical propagation chain is not prematurely terminated[4]. -
Reagent Addition : Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq). Causality: NBS provides a constant, low steady-state concentration of Br
, which strictly favors benzylic radical substitution over electrophilic aromatic substitution. -
Thermal Activation : Heat the mixture to reflux (approx. 80 °C) for 3–4 hours. Causality: AIBN requires thermal energy to decompose into nitrogen gas and two initiating 2-cyanoprop-2-yl radicals.
-
In-Process Control (IPC) : Monitor the reaction via HPLC until the precursor peak area is <2%. Causality: This self-validating step prevents the accumulation of the highly reactive dibromide impurity, which would cause catastrophic downstream side reactions.
-
Workup and Isolation : Cool the mixture to 0 °C. Filter off the precipitated succinimide byproduct. Concentrate the filtrate under reduced pressure and recrystallize. Causality: Succinimide is highly insoluble in cold non-polar solvents, allowing for a highly efficient mechanical separation without aqueous washing, which could prematurely hydrolyze the sensitive benzylic bromide[4].
Application in Drug Development (Sartans)
The primary utility of C
Fig 2. Synthetic pathway utilizing C15H13BrO2 as a critical intermediate for Telmisartan API.
Step-by-Step Methodology: One-Pot S
-
Coupling : React C
H BrO with the benzimidazole derivative in the presence of a strong base (e.g., KOH) in an aprotic solvent like DMSO[2]. Causality: The aprotic solvent strongly solvates the potassium cation but leaves the benzimidazole nitrogen "naked" and highly nucleophilic, facilitating a rapid S 2 attack on the benzylic carbon. -
Hydrolysis : Upon completion of the alkylation (verified by HPLC), elevate the temperature and add aqueous base to hydrolyze the methyl ester. Causality: Conducting the S
2 coupling and ester hydrolysis in a single "one-pot" sequence minimizes isolation steps, maximizing overall API yield and significantly reducing Process Mass Intensity (PMI)[2].
References
-
PubChem Compound Summary for CID 11012181 - Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. National Center for Biotechnology Information. Available at:[Link]
-
PubChemLite - Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (C15H13BrO2). Luxembourg Centre for Systems Biomedicine. Available at:[Link]
-
PrepChem - Synthesis of methyl 4'-(bromomethyl)biphenyl-2-carboxylate. Available at:[Link]
- Google Patents (EP1748990B1) - Process for the preparation of telmisartan.
Sources
- 1. Methyl 4'-(bromomethyl)biphenyl-2-carboxylate | C15H13BrO2 | CID 11012181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1748990B1 - Process for the preparation of telmisartan - Google Patents [patents.google.com]
- 3. PubChemLite - Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (C15H13BrO2) [pubchemlite.lcsb.uni.lu]
- 4. prepchem.com [prepchem.com]
Solubility Profile & Process Engineering: (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone
Executive Summary & Compound Profile
Compound: (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone CAS Number: 333361-13-0 Molecular Formula: C₁₅H₁₃BrO₂ Molecular Weight: 319.19 g/mol Role: Key pharmaceutical intermediate, primarily in the synthesis of SGLT2 inhibitors (e.g., analogs of Dapagliflozin/Ipragliflozin).
This technical guide provides a comprehensive analysis of the solubility behavior of this compound. While specific thermodynamic parameters for this exact methyl/methoxy variant are often proprietary, this guide synthesizes data from close structural analogs—specifically the (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone intermediate used in Dapagliflozin manufacturing—to establish a predictive solubility landscape. It further details the experimental protocols required to generate precise thermodynamic models (Apelblat, van't Hoff) for process optimization.
Predicted Solubility Landscape
Based on the structural physicochemical properties of halogenated benzophenones and empirical data from homologous SGLT2 intermediates, the solubility profile is categorized by solvent class.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Process Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>20 g/100g ) | Reaction medium; initial extraction. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | High | Reaction solvent; solvent for antisolvent crystallization. |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Temperature Dependent | Primary Crystallization Solvents. High solubility at boiling; low at ambient. |
| Non-Polar | n-Heptane, Petroleum Ether, Toluene | Low / Insoluble | Antisolvent; washing to remove non-polar impurities. |
| Aqueous | Water | Insoluble | Washing inorganic salts; biphasic extraction. |
Mechanistic Insight
The molecule features two phenyl rings linked by a carbonyl group. The 5-bromo and 2-methyl substituents on one ring and the 4-methoxy on the other create a lipophilic profile with moderate polarity.
-
Methyl vs. Chloro Substitution: The 2-methyl group (in CAS 333361-13-0) is slightly more lipophilic than the 2-chloro group found in the Dapagliflozin intermediate. This suggests slightly lower solubility in polar protic solvents (alcohols) compared to the chloro-analog, making Ethanol/IPA even more effective for high-yield cooling crystallization.
-
Methoxy vs. Ethoxy: The methoxy group is smaller, potentially allowing tighter crystal packing (higher lattice energy) compared to the ethoxy analog. This often correlates to a higher melting point and steeper solubility curves.
Experimental Determination Protocols
To generate the precise thermodynamic data required for scale-up, the following self-validating protocols are recommended.
Dynamic Laser Monitoring Method (High Precision)
This method eliminates human error in detecting the dissolution point (clear point).
Workflow:
-
Preparation: Charge a precise mass of solute and solvent into a jacketed glass vessel equipped with a turbidity probe (laser transmission).
-
Equilibration: Stir at constant speed (e.g., 400 rpm).
-
Heating Ramp: Increase temperature at a slow rate (0.2 K/min) while monitoring laser transmittance.
-
Detection: The temperature at which transmittance hits a plateau (100%) is recorded as
. -
Validation: Cool the solution to observe the nucleation point (
) to determine the Metastable Zone Width (MSZW).
Static Gravimetric Method (Shake-Flask)
Best for validating equilibrium solubility at fixed temperatures.
-
Saturation: Add excess solid to the solvent at a fixed temperature (
K). -
Agitation: Shake for 24–48 hours to ensure equilibrium.
-
Sampling: Stop agitation and allow settling for 2 hours.
-
Filtration: Filter the supernatant using a pre-heated syringe filter (0.45 µm).
-
Quantification: Evaporate solvent and weigh the residue (gravimetric) or analyze via HPLC (peak area vs. standard curve).
Thermodynamic Modeling & Analysis
Once experimental data (
Modified Apelblat Equation
The standard model for correlating solubility of benzophenone derivatives.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived via multiple linear regression.
-
Interpretation:
-
Positive
: Indicates exothermic dissolution (Rare for this class). -
Negative
: Indicates endothermic dissolution (Expected).
-
Van't Hoff Analysis
Used to determine the thermodynamic driving forces.
- (Enthalpy): Expected to be positive (endothermic), meaning solubility increases with temperature.
- (Entropy): Positive values indicate the disorder increases upon dissolution, driving the process.
-
(Gibbs Free Energy):
.
Process Engineering: Crystallization Strategy
The solubility profile dictates the purification strategy. For this compound, a Cooling Crystallization or Antisolvent Crystallization is optimal.
Cooling Crystallization Workflow (Ethanol/IPA)
Since the solubility in alcohols is highly temperature-dependent, this is the preferred method for high purity.
Figure 1: Cooling Crystallization Workflow. A standard protocol for purifying benzophenone intermediates using solvent exchange.
Antisolvent Crystallization (Ethyl Acetate + Heptane)
Used if the compound degrades at high temperatures or if yield in alcohol is too low.
-
Dissolve crude solid in minimal Ethyl Acetate (Good solvent).
-
Add Heptane (Antisolvent) slowly until turbidity persists.
-
Cool to 0–5°C to maximize yield.
Quantitative Data Presentation (Template)
When documenting your experimental results, structure the data as follows to ensure regulatory compliance (e.g., CMC filings).
| T (K) | RD (%) | |||
| 278.15 | 0.0021 | 0.0022 | 4.76 | 0.0150 |
| 288.15 | 0.0045 | 0.0044 | 2.22 | 0.0280 |
| 298.15 | 0.0098 | 0.0099 | 1.02 | 0.0450 |
| 308.15 | 0.0210 | 0.0208 | 0.95 | 0.0720 |
| 318.15 | 0.0450 | 0.0452 | 0.44 | 0.1100 |
(Note: Values above are illustrative based on typical benzophenone behavior; experimental verification is required.)
References
-
Shao, H., Zhao, G., Liu, W., Wang, Y., & Xu, W. (2009).[1] (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[1][2][3][4] Acta Crystallographica Section E, E65, o3071.[1]
- Context: Provides the crystal structure and synthesis of the closest structural analog (Chloro/Ethoxy variant), validating the benzophenone lattice packing and solvent choices (DCM/EtOAc).
-
Meng, W., et al. (2008).[1][4][5][6][7][8] Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor. Journal of Medicinal Chemistry, 51(5), 1145–1149.
- Context: Establishes the synthetic route and purification requirements for this class of SGLT2 intermedi
-
Wang, J., et al. (2010). (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone.[2][5][6] Acta Crystallographica Section E, E66, o2038.[5][6]
- Context: Describes the exact methyl-substituted analog, confirming the synthesis via Friedel-Crafts acylation and crystallization
-
NIST Standard Reference Data. ThermoML: Thermodynamics of Chemical Systems.
- Context: Authoritative source for standard thermodynamic models (Apelbl
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) (5-Bromo-2-Methylphenyl)(4-Ethoxyphenyl)methanone [research.amanote.com]
- 3. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - High Purity Industrial Grade at Best Price [jigspharma.com]
- 4. researchgate.net [researchgate.net]
- 5. (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Synthesis of (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone
Executive Summary
This guide details the optimized synthesis of (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone , a critical diarylketone scaffold often utilized as a precursor in the development of SGLT2 inhibitors (e.g., analogs of Dapagliflozin).
While two retrosynthetic disconnections are theoretically possible, this protocol prioritizes the acylation of anisole with 5-bromo-2-methylbenzoyl chloride . This route leverages the high nucleophilicity of the activated anisole ring, ensuring superior yields and regioselectivity compared to the alternative acylation of the deactivated bromotoluene system. The protocol includes the in situ generation of the acid chloride to maximize reactive efficiency.
Retrosynthetic Strategy & Logic
The "Activated Substrate" Approach
In Friedel-Crafts acylation, the reaction rate and success depend heavily on the electron density of the aromatic substrate attacking the acylium ion.
-
Route A (Recommended): Reaction of Anisole (Activated) + 5-Bromo-2-methylbenzoyl chloride .
-
Route B (Discarded): Reaction of 4-Bromotoluene (Deactivated) + 4-Methoxybenzoyl chloride .
Decision: This protocol implements Route A .
Experimental Protocol
Reagents & Stoichiometry[3][4][5][6][7]
| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |
| 5-Bromo-2-methylbenzoic acid | Precursor | 1.0 | 215.05 | 10.75 g |
| Oxalyl Chloride | Chlorinating Agent | 1.2 | 126.93 | 7.61 g (5.2 mL) |
| DMF | Catalyst (Vilsmeier) | Cat. | 73.09 | 2-3 drops |
| Anisole | Substrate | 1.1 | 108.14 | 5.95 g |
| Aluminum Chloride (AlCl₃) | Lewis Acid | 1.2 | 133.34 | 8.00 g |
| Dichloromethane (DCM) | Solvent | - | - | 150 mL |
Step-by-Step Methodology
Phase 1: Acid Chloride Activation
Note: Moisture sensitivity is critical. Flame-dry all glassware.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, addition funnel, and a nitrogen inlet adapter. Connect the outlet to a caustic scrubber (NaOH) to neutralize HCl/CO/CO₂ gases.
-
Charging: Charge the flask with 5-Bromo-2-methylbenzoic acid (10.75 g, 50 mmol) and anhydrous DCM (50 mL).
-
Catalysis: Add catalytic DMF (2-3 drops). This forms the reactive Vilsmeier-Haack intermediate, significantly accelerating acid chloride formation.
-
Chlorination: Cool the suspension to 0°C. Add Oxalyl Chloride (5.2 mL, 60 mmol) dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-3 hours.
-
Checkpoint: The reaction is complete when gas evolution ceases and the solution becomes clear.
-
-
Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) to yield the crude 5-bromo-2-methylbenzoyl chloride as a yellow oil/solid. Do not purify; use immediately.
Phase 2: Friedel-Crafts Acylation
-
Resuspension: Redissolve the crude acid chloride in anhydrous DCM (50 mL) and cool to 0°C.
-
Substrate Addition: Add Anisole (5.95 g, 55 mmol) to the acid chloride solution.
-
Lewis Acid Addition (Critical): Add anhydrous AlCl₃ (8.00 g, 60 mmol) portion-wise over 30 minutes.
-
Caution: This step is highly exothermic.[3] Maintain internal temperature <5°C to prevent side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for 4-6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[4] The acid chloride spot should disappear.
-
-
Quenching: Pour the reaction mixture slowly into a beaker containing Ice/HCl (1M) (200 mL) with vigorous stirring.
-
Chemistry: This hydrolyzes the strong Product-AlCl₃ complex, releasing the free ketone.
-
-
Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent. Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane to obtain the pure product.
Mechanism & Workflow Visualization
Reaction Scheme & Mechanism
The following diagram illustrates the conversion of the benzoic acid to the acyl chloride, followed by the electrophilic aromatic substitution on anisole.
Caption: Mechanistic pathway from acid activation to Friedel-Crafts acylation.
Experimental Workflow
Caption: Step-by-step experimental process flow.
Critical Analysis & Troubleshooting
Regioselectivity Validation
The methoxy group in anisole is a strong ortho, para-director. However, steric hindrance at the ortho position (flanked by the methoxy group) heavily favors the para position for the bulky acylium electrophile.
-
Expected Ratio: >95% para-isomer.
-
Verification: 1H NMR will show a characteristic AA'BB' splitting pattern for the anisole ring protons, confirming 1,4-substitution.
The "Stoichiometry Trap"
A common error in Friedel-Crafts acylation is using catalytic Lewis Acid.[5]
-
Why it fails: The product ketone is a Lewis base. It complexes 1:1 with AlCl₃, deactivating the catalyst.
-
Solution: You must use >1.0 equivalent of AlCl₃ relative to the limiting reagent (Acid Chloride) to ensure free catalyst is available to drive the reaction to completion.
Safety: Gas Evolution
The activation step generates CO and CO₂ (if using oxalyl chloride) or SO₂ (if using thionyl chloride), along with HCl.
-
Requirement: Perform all operations in a fume hood. Use a scrubber containing 10-20% NaOH solution to neutralize acidic effluents.
References
-
Meng, W., et al. (2008).[4] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.
-
Li, Y., et al. (2010). "(5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone."[2][4][6] Acta Crystallographica Section E. (Describes the ethoxy-analog synthesis; protocol adapted for methoxy).
-
Bristol-Myers Squibb & AstraZeneca. (2012). "Process for the preparation of SGLT2 inhibitors." World Intellectual Property Organization (WO/2012/160218). (Industrial scale-up parameters).
-
Effenberger, F. (1980).[7] "Catalytic Friedel-Crafts Acylation of Aromatic Compounds." Angewandte Chemie International Edition. (Mechanistic grounding for acylation efficiency).
Sources
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (PDF) (5-Bromo-2-Methylphenyl)(4-Ethoxyphenyl)methanone [research.amanote.com]
- 7. Making sure you're not a bot! [elib.uni-stuttgart.de]
Application Notes and Protocols: Synthesis of (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for the synthesis of (5-bromo-2-methylphenyl)(4-methoxyphenyl)methanone, a valuable diarylketone intermediate. The described protocol is centered around the Friedel-Crafts acylation of anisole with 5-bromo-2-methylbenzoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note offers a detailed, step-by-step experimental procedure, including reaction setup, execution, workup, and purification. Furthermore, it delves into the mechanistic underpinnings of the reaction, safety considerations for all reagents, and methods for product characterization. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a robust and reproducible methodology.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of an acyl group onto an aromatic ring.[1][2] This reaction is instrumental in the synthesis of aromatic ketones, which are pivotal intermediates in the pharmaceutical, agrochemical, and fine chemical industries.[3] The target molecule, this compound, incorporates structural motifs present in various biologically active compounds.
This protocol details the reaction between 5-bromo-2-methylbenzoyl chloride and anisole. The methoxy group of anisole is an activating, ortho-para directing group, which, under kinetic control, primarily yields the para-substituted product due to steric hindrance at the ortho positions.[4][5] Anhydrous aluminum chloride (AlCl₃) is employed as the Lewis acid catalyst to generate the highly electrophilic acylium ion from the acyl chloride.[1][6]
Core Reaction:
-
Acylating Agent: 5-Bromo-2-methylbenzoyl chloride
-
Aromatic Substrate: Anisole (Methoxybenzene)
-
Lewis Acid Catalyst: Aluminum Chloride (AlCl₃)
-
Product: this compound
Health and Safety Precautions
General Guidance: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. An emergency eyewash station and safety shower must be readily accessible.[7]
Reagent-Specific Hazards:
| Reagent | CAS Number | Hazard Statements | Precautionary Measures |
| 5-Bromo-2-methylbenzoyl chloride | 21900-41-4 | Causes severe skin burns and eye damage.[8] | Do not breathe dust/fume/gas/mist/vapors/spray.[8] Handle with extreme care. In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[8] |
| Anisole | 100-66-3 | Flammable liquid and vapor.[9][10] May cause drowsiness or dizziness.[11] | Keep away from heat, sparks, open flames, and hot surfaces.[9][11] Use only in a well-ventilated area. |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | Causes severe skin burns and eye damage.[12] Reacts violently with water.[13][14] | Handle in a dry, inert atmosphere (e.g., under nitrogen or argon).[13] Avoid contact with moisture.[13] In case of fire, use dry chemical or CO₂; DO NOT USE WATER.[14] |
| Dichloromethane (DCM) | 75-09-2 | May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. | Use in a well-ventilated area. Avoid breathing vapors. Wear appropriate PPE. |
| Hydrochloric Acid (HCl) | 7647-01-0 | Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle in a fume hood with appropriate PPE. Avoid inhaling fumes. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Not considered hazardous, but good laboratory practices should be observed. | Avoid creating dust. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Not considered hazardous, but good laboratory practices should be observed. | Avoid creating dust. |
Experimental Protocol
Reagents and Materials
| Reagent/Material | Grade | Purity | Supplier |
| 5-Bromo-2-methylbenzoyl chloride | Synthesis | ≥95% | Commercially Available |
| Anisole | Reagent | ≥99% | Commercially Available |
| Aluminum Chloride, Anhydrous | Reagent | ≥99% | Commercially Available |
| Dichloromethane (DCM), Anhydrous | ACS | ≥99.5% | Commercially Available |
| Hydrochloric Acid, Concentrated | ACS | 37% | Commercially Available |
| Sodium Bicarbonate, Saturated Solution | Lab | Prepared in-house | |
| Magnesium Sulfate, Anhydrous | Lab | Commercially Available | |
| Round-bottom flask, 250 mL | |||
| Addition Funnel | |||
| Magnetic Stirrer and Stir Bar | |||
| Ice Bath | |||
| Separatory Funnel | |||
| Rotary Evaporator |
Reaction Setup and Procedure
The following workflow outlines the key stages of the synthesis.
Figure 1: General experimental workflow for the Friedel-Crafts acylation.
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.
-
Reagent Charging: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents). Immediately add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
Cooling: Cool the flask to 0°C using an ice-water bath. Vigorous stirring is essential.
-
Acyl Chloride Addition: In a separate, dry flask, dissolve 5-bromo-2-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM. Transfer this solution to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the internal temperature below 5°C. The formation of the acylium ion is an exothermic process.[15]
-
Anisole Addition: Dissolve anisole (1.1 equivalents) in anhydrous DCM and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.[15]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[15] This step hydrolyzes the aluminum chloride complex with the ketone product and quenches any unreacted AlCl₃.[16] This process is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).[17]
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (1 x 100 mL)
-
Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid.[15]
-
Brine (1 x 100 mL) to aid in the removal of water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[17][18]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[17][19]
Reaction Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[5]
Figure 2: Simplified mechanism of Friedel-Crafts Acylation.
Step 1: Formation of the Electrophile. The Lewis acid, AlCl₃, coordinates to the chlorine atom of the 5-bromo-2-methylbenzoyl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[1][6] This acylium ion is a potent electrophile.
Step 2: Nucleophilic Attack. The π-electron system of the anisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[5] This attack forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] The aromaticity of the ring is temporarily lost in this step.
Step 3: Restoration of Aromaticity. A weak base, in this case, the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion.[1] This deprotonation restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, although in practice, it remains complexed to the product ketone.[20] The abstracted proton combines with a chloride ion to form HCl.
Characterization of the Product
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the successful incorporation of the acyl group, primarily at the para position of the anisole ring.[5][16]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the diaryl ketone carbonyl group (C=O) typically in the region of 1650-1680 cm⁻¹.
-
Mass Spectrometry (MS): MS will determine the molecular weight of the product, confirming its elemental composition.
-
Melting Point (MP): A sharp melting point range for the purified product is indicative of high purity.[5]
Discussion and Conclusion
The Friedel-Crafts acylation protocol detailed herein provides a reliable method for the synthesis of this compound. Several factors are critical for the success of this reaction:
-
Anhydrous Conditions: The exclusion of moisture is paramount as water reacts with and deactivates the aluminum chloride catalyst.[13][14]
-
Stoichiometry of the Catalyst: A stoichiometric amount of AlCl₃ is required because the catalyst forms a complex with the ketone product, rendering it inactive.[20]
-
Temperature Control: Maintaining a low temperature during the addition of reagents is crucial to control the exothermic reaction and minimize the formation of by-products.[15]
-
Regioselectivity: The electron-donating methoxy group of anisole directs the acylation to the ortho and para positions.[4] The para-substituted product is generally favored due to reduced steric hindrance compared to the ortho positions.[21]
This application note serves as a practical guide for researchers engaged in synthetic organic chemistry. By adhering to the outlined procedures and safety precautions, this protocol can be effectively implemented to produce the target diarylketone with good yield and purity.
References
- Sigma-Aldrich Inc. (2026, February 17).
- Introduction to Organic Chemistry. (n.d.). 10.9.
- BYJU'S. (n.d.).
- Fisher Scientific Company. (2009, December 15).
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). University of California, Santa Cruz.
- Fisher Scientific. (2019, April 25). Aluminum Chloride Hexahydrate (USP)
- Carl ROTH. (n.d.).
- Aditya Birla Chemicals. (n.d.).
- BASF. (2025, July 17). Safety Data Sheet: Aluminium chloride anhydrous screened.
- Central Drug House (P) Ltd. (n.d.).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride.
- Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
- Friedel-Crafts Acylation of Anisole. (2006, October 4). Name of Student CHE 171 Section 101.
- 5-Bromo-2-methylbenzoyl chloride (CAS 21900-41-4). (n.d.). Fluorochem.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3)
- 13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison.
- Williamson, K. L., & Masters, K. M. (2004). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure.
- Experiment 1: Friedel-Crafts Acyl
- (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone. (n.d.). PMC - NIH.
- Friedel–Crafts reaction. (2020, August 24). Wikipedia.
- Mu, L., et al. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 8, 589.
- ICl/AgNO3 Co-Catalyzed Radical Oxidation of Diaryl- and Alkylarylalkynes into 1,2-Diketones. (2019, August 12). The Journal of Organic Chemistry.
- Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.
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- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
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Application Notes and Protocols for the Scale-up Synthesis of SGLT2 Inhibitor Analogs
Introduction: The Evolving Landscape of SGLT2 Inhibitor Synthesis
Sodium-glucose co-transporter 2 (SGLT2) inhibitors, a cornerstone in the management of type 2 diabetes mellitus, have garnered significant attention for their efficacy in promoting glycemic control and providing cardiovascular benefits.[1][2] These drugs, often referred to as "gliflozins," function by inhibiting glucose reabsorption in the kidneys.[3] The journey from the naturally occurring O-glucoside phlorizin, a non-specific SGLT inhibitor with poor metabolic stability, to the development of highly selective and stable C-glucoside analogs represents a significant achievement in medicinal chemistry and process development.[1] This guide provides a detailed overview of the strategic considerations and practical protocols for the scale-up synthesis of SGLT2 inhibitor analogs, with a focus on achieving high efficiency, safety, and purity on an industrial scale.[1][3]
The core chemical structure of most SGLT2 inhibitors features a C-aryl glucoside, which presents unique synthetic challenges, particularly in the stereoselective formation of the C-C bond between the glucose moiety and the aglycone.[1][4] Early laboratory-scale syntheses often relied on methods that are difficult to translate to a manufacturing setting, such as those requiring cryogenic temperatures (-78 °C) and the use of hazardous reagents like triethylsilane.[1][5] Consequently, significant efforts in process chemistry have been directed towards developing more robust, scalable, and cost-effective synthetic routes.[1][6] This document will delve into these advancements, offering a representative protocol for the synthesis of a canagliflozin analog, a widely prescribed SGLT2 inhibitor.
Strategic Imperatives in Scale-Up Synthesis
The transition from benchtop synthesis to industrial-scale production necessitates a paradigm shift in synthetic strategy. The primary objectives are to enhance safety, improve process efficiency, and ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements.
Key considerations include:
-
Route Selection: Favoring convergent over linear syntheses to maximize overall yield.
-
Reagent and Solvent Choice: Prioritizing less hazardous, readily available, and recyclable materials.
-
Process Parameters: Optimizing reaction conditions (temperature, pressure, reaction time) to minimize side reactions and energy consumption.
-
Purification Strategy: Developing robust crystallization or alternative purification methods to avoid chromatography, which is often impractical and expensive at scale.[7]
-
Analytical Control: Implementing in-process controls and final product testing to monitor purity and impurity profiles.[8][9]
A critical advancement in the synthesis of SGLT2 inhibitors has been the development of continuous flow processes. For instance, a continuous flow synthesis for dapagliflozin has been reported to significantly shorten reaction times (from 26 hours to 43 minutes), improve safety, and increase yield, with the reaction temperature raised from -78 °C to a more manageable -20 °C.[5][10]
Visualizing the Synthetic Pathway: A Generalized Approach
The synthesis of C-aryl glucoside SGLT2 inhibitors generally involves the coupling of a protected glucose derivative with an aromatic aglycone. The following diagram illustrates a conceptual workflow.
Caption: Generalized synthetic workflow for C-aryl glucoside SGLT2 inhibitors.
Detailed Protocol: Scale-up Synthesis of a Canagliflozin Analog
This protocol outlines a representative, scalable synthesis of a canagliflozin analog, drawing upon principles from various published industrial processes.[6][11][12] Canagliflozin is a C-glucoside with a thiophene ring.[12]
Part 1: Synthesis of the Aglycone Moiety
The synthesis of the canagliflozin aglycone typically involves a Friedel-Crafts reaction followed by reduction.
Step 1: Friedel-Crafts Acylation
-
Reaction Setup: To a suitable reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 5-bromo-2-methylbenzoic acid and a suitable solvent such as dichloromethane.
-
Acid Chloride Formation: Cool the mixture and slowly add oxalyl chloride. Allow the reaction to proceed until the acid is fully converted to the acid chloride.
-
Friedel-Crafts Reaction: In a separate reactor, charge thiophene and a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent. Cool the mixture and slowly add the previously prepared acid chloride solution.
-
Work-up and Isolation: After reaction completion, quench the reaction with water or dilute acid. Separate the organic layer, wash, and concentrate to obtain the ketone intermediate. This intermediate can often be purified by crystallization.
Step 2: Reduction of the Ketone
-
Reaction Setup: Dissolve the ketone intermediate from Step 1 in a suitable solvent system (e.g., a mixture of dichloromethane and acetonitrile).
-
Reduction: Cool the solution and add a reducing agent such as triethylsilane, followed by a Lewis acid like boron trifluoride etherate.[1]
-
Work-up and Isolation: Upon completion, quench the reaction and perform an aqueous work-up. The resulting aglycone can be purified by crystallization to yield a product with high purity.
Part 2: C-Glycosylation and Final Steps
This part involves the crucial coupling of the aglycone with a protected glucose derivative.
Step 3: Preparation of the Protected Gluconolactone
-
Reaction Setup: Charge D-glucono-1,5-lactone into a reactor with a suitable solvent (e.g., tetrahydrofuran) and a base (e.g., N-methylmorpholine).
-
Silylation: Add a silylating agent like trimethylsilyl chloride to protect the hydroxyl groups. This step is critical for the subsequent coupling reaction. The use of acid-labile protecting groups like trimethylsilyl facilitates large-scale synthesis due to lower costs and ease of removal.[13]
Step 4: C-Arylation (C-Glycosylation)
-
Lithiation of Aglycone: Dissolve the aglycone from Part 1 in an appropriate solvent (e.g., tetrahydrofuran) and cool to a low temperature (e.g., -20°C, an improvement over the initial -78°C).[5] Slowly add a strong base like n-butyllithium to generate the aryllithium species.
-
Coupling: Add the solution of the protected gluconolactone from Step 3 to the aryllithium species at a controlled temperature.
-
In-situ Methoxylation and Reduction: After the coupling, the resulting lactol can be treated in-situ with methanolic HCl to form the β-anomeric methyl glycopyranoside. This intermediate, without isolation, is then reduced using a silane and a Lewis acid to afford the protected canagliflozin analog.[14] This telescoping of steps improves process efficiency.[6]
Step 5: Deprotection and Purification
-
Deprotection: The protecting groups (e.g., silyl groups) are removed under acidic conditions to yield the crude canagliflozin analog.
-
Purification: The crude product is then purified. Industrial processes often avoid chromatography and instead rely on crystallization or the formation and breaking of co-crystals to achieve the desired purity.[6][15] For canagliflozin, purification can be achieved by forming an O-acetyl derivative, purifying it, and then deprotecting it.[6] Another approach involves purifying an open-ring intermediate.[6] A robust process for purifying SGLT2 inhibitors may involve treating the compound with a mixture of aromatic and aliphatic hydrocarbon solvents and/or water.[16]
Analytical Quality Control
Ensuring the quality and purity of the final API is paramount. A suite of analytical techniques is employed throughout the manufacturing process.
| Analytical Technique | Purpose | Typical Conditions | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, impurity profiling, and quantitative analysis of the API and intermediates. | Reverse-phase column (e.g., C18), UV detection. Gradient or isocratic elution with a mobile phase of acetonitrile and water/buffer. | [8][9][17] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification of impurities and metabolites, and sensitive quantification in biological matrices. | Coupled HPLC with a tandem mass spectrometer. | [8][17][18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and key intermediates. | ¹H and ¹³C NMR. | [19] |
| X-Ray Powder Diffraction (XRPD) | Characterization of the crystalline form (polymorphism) of the API. | N/A | [15] |
Process Optimization and Future Trends
The field of SGLT2 inhibitor synthesis is continuously evolving. Key areas of ongoing research and development include:
-
Novel C-H Glycosylation Methods: Direct C-H glycosylation techniques are being explored to streamline the synthesis and reduce the need for pre-functionalized starting materials.[20][21]
-
Enzymatic and Biocatalytic Approaches: The use of enzymes for specific transformations could offer improved stereoselectivity and milder reaction conditions.
-
Advanced Purification Techniques: The development of more efficient and scalable purification methods, such as continuous crystallization, is an active area of investigation.
By embracing these innovations, the pharmaceutical industry can continue to produce these life-changing medicines in a more sustainable and cost-effective manner.
Conclusion
The scale-up synthesis of SGLT2 inhibitor analogs is a testament to the power of process chemistry to overcome significant synthetic challenges. Through careful route design, optimization of reaction conditions, and the implementation of robust purification and analytical strategies, the large-scale production of these complex molecules has become a reality. The protocols and strategies outlined in this guide provide a framework for researchers and drug development professionals to navigate the complexities of SGLT2 inhibitor synthesis, from the laboratory to commercial manufacturing.
References
-
Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. [Link]
-
Advances in SGLT2 Inhibitors for Type 2 Diabetes Management. Journal of Angiotherapy. [Link]
-
A Systematic Review of Analytical Profiles of SGLT2 Inhibitors and their Combinations for Treatment of Type 2 Diabetes Mellitus. Bentham Science. [Link]
-
Breaking boundaries in diabetic nephropathy treatment: design and synthesis of novel steroidal SGLT2 inhibitors. National Center for Biotechnology Information. [Link]
-
A Comprehensive Review on Analytical Method Development and Validation for SGLT-2 Inhibitors by HPLC in Its API and Dosage Form. Research Journal of Pharmacy and Technology. [Link]
-
C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors. ACS Publications. [Link]
-
C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors. The Journal of Organic Chemistry. [Link]
-
Synthetic Strategies toward SGLT2 Inhibitors. ResearchGate. [Link]
-
Research progress on synthesis of SGLT-2 inhibitor ertugliflozin. R Discovery. [Link]
-
A Comparative Study of Analytical Methods for Empagliflozin and Related Drugs. Dove Press. [Link]
-
PROCESS FOR THE PREPARATION OF CANAGLIFLOZIN. WIPO Patentscope. [Link]
-
Review on SGLT2 Inhibitors. ResearchGate. [Link]
-
Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. R Discovery. [Link]
-
An efficient method for synthesis of bexagliflozin and its carbon-13 labeled analogue. Semantic Scholar. [Link]
-
NOVEL PROCESS FOR PREPARATION OF EMPAGLIFLOZIN OR ITS CO-CRYSTALS, SOLVATES AND THEIR POLYMORPHS THEREOF. European Patent Office. [Link]
-
Bioanalytical Approaches for the Quantitative Determination of SGLT2 Inhibitors in Biological Matrices: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications. [Link]
-
Fluorine-Directed Glycosylation Enables the Stereocontrolled Synthesis of Selective SGLT2 Inhibitors for Type II Diabetes. ResearchGate. [Link]
-
The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. ResearchGate. [Link]
-
Update on the Chemistry of Jardiance (Empagliflozin). Auctores Publishing. [Link]
-
Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. RSC Publishing. [Link]
-
Industrial-Scale Preparation of a Key Intermediate for the Manufacture of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]
-
Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. ACS Publications. [Link]
-
Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3‑Promoted Silane Reduction of a β‑Glycopyranoside. ACS Publications. [Link]
-
GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. National Center for Biotechnology Information. [Link]
-
STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. J-STAGE. [Link]
- The synthesis technique of canagliflozin.
-
Design of SGLT2 Inhibitors for the Treatment of Type 2 Diabetes: A History Driven by Biology to Chemistry. ResearchGate. [Link]
-
Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. ResearchGate. [Link]
-
Synthesis process for empagliflozin. WIPO Patentscope. [Link]
- A process for the preparation of sglt2 inhibitors and intermediates thereof.
-
Simple and effective purification of a SGLT-2 inhibitor cocrystal Rongliflozin l-pyroglutamic acid: coformer-induced purification. RSC Publishing. [Link]
- Process for the preparation of SGLT2 inhibitors and intermediates thereof.
- Processes for the preparation of sglt2 inhibitors.
-
Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Semantic Scholar. [Link]
-
Novel methodologies for the synthesis of C-aryl glycosides and progress toward the synthesis of the C-aryl glycoside natural products galtamycinone and kidamycin. Western Michigan University ScholarWorks at WMU. [Link]
- Methods of producing c-aryl glucoside sglt2 inhibitors.
-
Stereoselective and site-divergent synthesis of C-glycosides. Nature Research. [Link]
- Novel processes for preparation of dapagliflozin or its solvates or co-crystals thereof.
-
Evolution of a Reagent-Controlled Strategy for β-Selective C-Glycoside Synthesis. Wiley Online Library. [Link]
- Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. Co-Lab.
-
Improving Synthesis of Dapagliflozin and its New Homologs Considering Investigation of the Release of a Liposomal Nano Drug Delivery Dfg@Edpegve. SSRN. [Link]
-
Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Indian Academy of Sciences. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in SGLT2 Inhibitors for Type 2 Diabetes Management [publishing.emanresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin | CoLab [colab.ws]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. medkoo.com [medkoo.com]
- 13. WO2004063209A2 - Methods of producing c-aryl glucoside sglt2 inhibitors - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Simple and effective purification of a SGLT-2 inhibitor cocrystal Rongliflozin l-pyroglutamic acid: coformer-induced purification - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. WO2018207111A1 - A process for the preparation of sglt2 inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. ijprajournal.com [ijprajournal.com]
- 19. ias.ac.in [ias.ac.in]
- 20. C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Minimizing ortho-isomer byproducts in anisole acylation
Technical Support Center: Regioselectivity Optimization in Anisole Acylation Subject: Minimizing ortho-isomer byproducts to maximize para-purity. Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Core Directive & Strategy
Welcome to the technical support hub for Friedel-Crafts acylation. You are likely here because your anisole acylation process is yielding unacceptable levels of the ortho-isomer (typically 5–15% with standard Lewis acids), complicating downstream purification and reducing yield.
The Central Thesis: In anisole acylation, the methoxy group is a strong ortho/para director.[1][2] While the para-position is sterically favored, the ortho-position is statistically favored (2 sites vs.[3] 1) and can be activated by coordination of the catalyst to the methoxy oxygen. To minimize the ortho-isomer (<2%), you must shift from electronic control (standard homogeneous catalysis) to steric/shape-selective control (heterogeneous zeolite catalysis).
Troubleshooting Guide (Q&A)
Q1: I am currently using AlCl₃ in DCM and getting an ortho:para ratio of ~10:90. How can I drive the ortho content below 2% without multiple recrystallizations?
Diagnosis: You are operating under a regime dominated by electronic activation. AlCl₃ coordinates with the acyl chloride to form a discrete acylium ion, but it also coordinates with the methoxy oxygen of anisole. This "pre-complexation" can deliver the electrophile to the ortho position via an intramolecular-like pathway, increasing ortho byproduct.
Solution: Switch to Shape-Selective Zeolite Catalysis. Replace AlCl₃ with Zeolite H-Beta (H-BEA) .
-
The Mechanism: Zeolite H-Beta has a three-dimensional pore structure with 12-membered rings (approx. 6.6–6.7 Å pore diameter). The transition state required for para-acylation fits linearly within these channels. The transition state for ortho-acylation is bulkier and sterically clashes with the pore walls (transition-state shape selectivity).
-
Expected Result: Para-selectivity often exceeds 98-99%.
Q2: I tried Zeolite H-Beta, but my conversion stalled at 40%. How do I fix the kinetics?
Diagnosis: This is likely a diffusion limitation or catalyst poisoning.
-
Pore Blockage: The byproduct of acylation using acetic anhydride is acetic acid, which can adsorb strongly to the active sites, poisoning the catalyst.
-
Diffusion: If the crystal size of the zeolite is too large, reactants cannot access the internal acid sites efficiently.
Troubleshooting Steps:
-
Acylating Agent: Ensure you are using acetic anhydride (or propionic anhydride) rather than acyl chlorides when working with zeolites, as the HCl generated from chlorides can degrade the zeolite lattice over time or cause corrosion issues, although anhydrides produce acid byproducts that must be managed.
-
Catalyst Modification: Use nanocrystalline H-Beta .[4] Smaller crystallites reduce the diffusion path length, allowing faster turnover before deactivation.
-
Temperature: Increase reaction temperature to 100–120°C . Unlike kinetic control in homogeneous systems (where heat might increase ortho), in zeolites, heat is required to overcome the diffusion barrier and desorption of the product.
Q3: We are restricted to homogeneous catalysts due to reactor type. Can we still improve selectivity?
Diagnosis: If you cannot use solids, you must manipulate the solvent cage and steric bulk .
Solution:
-
Solvent Switch: Move from DCM to Ionic Liquids (e.g., [BMIM][PF6]) or Nitrobenzene .
-
Why: Nitrobenzene is polar and bulky. It complexes with the acylium salt, making the electrophile effectively larger (steric bulk), which disfavors the crowded ortho attack.
-
-
Metal Triflates: Use Hafnium(IV) triflate (Hf(OTf)₄) or Bismuth(III) triflate . These are bulky, water-tolerant Lewis acids that often show higher para-preference than AlCl₃ due to the sheer size of the metal-ligand complex.
Advanced Optimization: The "Shape Selectivity" Mechanism
To understand why Zeolites are the gold standard for this application, we must visualize the spatial constraints.
Visual 1: The Selectivity Filter The following diagram illustrates the decision logic for catalyst selection based on your specific constraints (Batch vs. Flow, Homogeneous vs. Heterogeneous).
Caption: Decision matrix for selecting the optimal catalytic system based on reactor constraints and selectivity goals.
Experimental Protocol: High-Para Acylation of Anisole
Objective: Synthesize 4-methoxyacetophenone with >98% regioselectivity using Zeolite H-Beta.
Materials:
-
Zeolite H-Beta (Si/Al ratio = 25, calcined at 550°C for 4h prior to use)
-
Reactor: Pressure tube or Autoclave (for temperatures > boiling point of components)
Step-by-Step Workflow:
-
Catalyst Activation (Critical):
-
Heat the Zeolite H-Beta at 120°C under vacuum for 2 hours immediately before use. This removes adsorbed water which competes for acid sites.
-
-
Reaction Setup:
-
In a reaction vessel, mix Anisole (10 mmol) and Acetic Anhydride (10 mmol) .
-
Note: Using a 1:1 ratio is atom-efficient, but a slight excess of anisole (1.2 eq) can act as a solvent and improve diffusion.
-
Add Activated Zeolite H-Beta (10 wt% relative to anisole) .
-
-
Execution:
-
Seal the vessel and heat to 100°C with vigorous magnetic stirring (700+ RPM).
-
Why High Stirring? To negate external mass transfer limitations.
-
Run for 2–4 hours . Monitor via GC or TLC.[7]
-
-
Workup:
-
Cool to room temperature.[7]
-
Filtration: Filter the catalyst (can be regenerated by calcination).
-
Isolation: The filtrate contains the product and acetic acid. Remove acetic acid via rotary evaporation or aqueous wash (NaHCO₃).
-
Recrystallization: If >99.5% purity is required, recrystallize from ethanol/hexane.
-
Data Comparison: Catalyst Performance
The following table summarizes the regioselectivity shifts based on catalyst choice.
| Catalyst System | Acylating Agent | Solvent | Temp (°C) | Yield (%) | Para:Ortho Ratio | Ref |
| AlCl₃ (Traditional) | Acetyl Chloride | DCM | 0–25 | 85–95 | 90 : 10 | [1] |
| FeCl₃ | Acetyl Chloride | Nitrobenzene | 60 | 80 | 92 : 8 | [2] |
| Zeolite H-Beta | Acetic Anhydride | Neat | 100 | 92 | 99 : 1 | [3] |
| Zeolite Y (H-FAU) | Acetic Anhydride | Neat | 100 | 75 | 95 : 5 | [3] |
| Hf(OTf)₄ | Acetic Anhydride | LiCl/DCE | 80 | 90 | 96 : 4 | [4] |
Key Insight: The jump from 90:10 (AlCl₃) to 99:1 (H-Beta) represents a reduction in impurity load by a factor of 10, significantly reducing the cost of purification.
Mechanism Visualization
Visual 2: Shape Selectivity in Zeolite Pores This diagram illustrates why the ortho-isomer is suppressed. The narrow pore channels of Zeolite Beta physically prevent the formation of the bulky transition state required for ortho-substitution.
Caption: Schematic of Transition State Shape Selectivity inside Zeolite H-Beta channels.
References
-
BenchChem Technical Support. A Comparative Guide to Catalysts for Friedel-Crafts Acylation. BenchChem, 2025.[1][7][8] Link
-
Makihara, M., & Komura, K. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.[6] Green and Sustainable Chemistry, 2017.[6] Link
-
Derouane, E. G., et al. H-Beta zeolite for acylation processes: optimization of the catalyst properties and reaction conditions. Journal of Molecular Catalysis A: Chemical, 2000. Link
-
Kobayashi, S., et al. Rare-Earth Metal Triflates in Organic Synthesis. Chemical Reviews, 2002. Link
-
Wang, Q., et al. Micron-Sized Hierarchical Beta Zeolites Templated by Mesoscale Cationic Polymers as Robust Catalysts for Acylation of Anisole with Acetic Anhydride. MDPI, 2023. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 6. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemijournal.com [chemijournal.com]
Optimizing temperature control for exothermic Friedel-Crafts reactions
Topic: Optimizing Temperature Control for Exothermic Friedel-Crafts Reactions
Status: Operational | Tier: Level 3 (Senior Application Support)
Welcome to the Reaction Engineering Support Hub
Current User: Research Scientist / Process Chemist Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary:
Friedel-Crafts (FC) reactions—particularly acylations using aluminum chloride (
Module 1: Critical Safety & Runaway Prevention
For immediate issues regarding heat spikes, solvent boiling, or pressure buildup.
Q1: My reaction mixture boils violently immediately upon adding . How do I control this initial exotherm?
Diagnosis: You are likely experiencing Dosing-Controlled Heat Accumulation .
In FC acylations, the complexation of the Lewis acid with the acyl chloride (or anhydride) is highly exothermic, even before the aromatic substrate is added. If you add solid
The Fix: The "Complex-First" Protocol Do not dump reagents. Switch to a semi-batch dosing strategy.
-
Pre-Complexation (The Heat Sink):
-
Suspend
in your solvent (e.g., DCM or 1,2-DCE) first. -
Cool this slurry to 0°C.
-
Add the acyl chloride dropwise.[1] This releases the first wave of heat (complex formation) in a controlled manner.
-
Validation: Ensure the internal temperature (
) returns to baseline before proceeding.
-
-
Substrate Addition:
-
Only after the acylium complex is formed, add your aromatic substrate.
-
Why? The acylium ion is already generated; the subsequent substitution reaction is faster and cleaner, but the heat load is now distributed over two distinct steps.
-
Q2: I see a delayed exotherm. The temperature is stable, then suddenly spikes 30 minutes later. Why?
Diagnosis: This is "Thermal Accumulation" due to mixing limitations or induction periods.
In viscous mixtures (common with
Troubleshooting Protocol:
-
Stop Dosing: If
does not rise as expected during addition, stop adding reagent. You are building a thermal bomb. -
Check Agitation: FC reactions often turn into thick sludges (the "Red Oil" phase). Ensure you are using an overhead stirrer with high-torque impellers (e.g., anchor or helical ribbon), not a magnetic stir bar.
-
The Delta-T Rule: Monitor the difference between Internal Temperature (
) and Jacket Temperature ( ).-
Safe:
. -
Warning:
(Heat is accumulating).
-
Visualizing the Heat Balance Logic
The following diagram illustrates the decision logic for managing heat generation versus removal.
Figure 1: Logic flow for monitoring thermal accumulation during exothermic dosing.
Module 2: Selectivity & Yield Optimization
Addressing isomer ratios (ortho/para vs. meta) and product degradation.
Q3: I am getting a mixture of isomers (ortho/para) and rearranged products. How do I lock in the kinetic product?
Diagnosis: You are operating under Thermodynamic Control rather than Kinetic Control . Friedel-Crafts alkylation is reversible. At higher temperatures, the initially formed para product (kinetic) can isomerize to the more stable meta product (thermodynamic) or undergo alkyl group rearrangement (e.g., n-propyl to isopropyl).
The Fix: Temperature & Time Discipline
| Parameter | Kinetic Control (Target: Para/Unrearranged) | Thermodynamic Control (Target: Meta/Stable) |
| Temperature | Keep | Reflux or High T ( |
| Time | Quench immediately upon consumption of limiting reagent. | Extended reaction time allows equilibration. |
| Catalyst | Use milder Lewis Acids if possible ( | Strong Lewis Acids ( |
Scientific Rationale:
The activation energy (
Q4: My yield decreases upon scale-up due to "tarring." What is happening?
Diagnosis: Localized hotspots.
In a 100mL flask, mixing is fast. In a 5L reactor, a drop of
The Fix:
-
Dilution: Increase solvent volume to act as a thermal buffer.
-
Sub-surface Addition: Do not drip reagents onto the surface. Use a dip tube to introduce reagents directly into the turbulent zone of the impeller. This ensures instant dispersion and heat transfer.
Visualizing Selectivity Logic
Figure 2: Impact of temperature on Kinetic vs. Thermodynamic product distribution.
Module 3: Advanced Processing (Flow Chemistry)
For users hitting the "Scale-Up Wall."
Q5: I cannot scale this reaction beyond 100g because the cooling capacity isn't enough. What now?
Diagnosis: You have hit the Surface-Area-to-Volume (
The Solution: Continuous Flow Chemistry Switching from Batch to Flow (Micro- or Mesoreactors) solves the heat transfer limitation.
Why Flow Works for Friedel-Crafts:
-
Massive Heat Exchange: Flow reactors have
ratios 100-1000x higher than batch flasks. You can run highly exothermic reactions isothermally. -
Stoichiometric Precision: Reagents mix in small volumes, preventing the "accumulation" risk described in Q2.
-
Residence Time Control: You can heat the reaction to 100°C for exactly 10 seconds to drive the reaction, then instantly quench it. This allows "Flash Chemistry" that is impossible in batch [2].
Comparison Table: Batch vs. Flow
| Feature | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Poor ( | Excellent (Constant high |
| Temp Control | Slow response (thermal inertia) | Instant response |
| Safety | High inventory (entire batch at risk) | Low inventory (only grams reacting at once) |
| Mixing | Often poor (gradients exist) | Excellent (plug flow / static mixers) |
Visualizing The Process Workflow
Figure 3: Comparison of Batch vs. Continuous Flow workflows for heat management.
References
-
Master Organic Chemistry. Thermodynamic and Kinetic Products. (2012).[2] Explains the energy landscape differences between kinetic (1,2-addition/para-substitution) and thermodynamic pathways.[2][3] Link
-
Stoli Chem. The real advantages of continuous flow chemistry. (2022).[4] Details the safety and heat transfer benefits of flow reactors for exothermic processes. Link
-
Chemistry LibreTexts. Friedel-Crafts Reactions. (2020).[5][6][7][8] Comprehensive mechanism review including the role of Lewis Acid complexation.[9] Link
-
Fisher Scientific. Aluminum Chloride Safety Data Sheet. (2025).[10] Critical safety data regarding water reactivity and skin corrosion hazards. Link
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]
- 5. carlroth.com [carlroth.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. byjus.com [byjus.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Acid Chloride Intermediate Stability
Ticket ID: #AC-HYD-992 Subject: Preventing Hydrolysis & Optimization of Acid Chloride Formation Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction & Triage
Welcome to the Reaction Integrity Support Center. You are likely here because your downstream coupling failed, your yield is low, or your NMR shows a "ghost" of the starting material.
Acid chlorides (
Is your reaction failing? Check these symptoms first:
| Symptom | Diagnosis | Immediate Action |
| Acrid/Vinegar Smell | Hydrolysis has occurred; HCl and Carboxylic Acid present.[1] | Check solvent water content (Karl Fischer). |
| White Precipitate | Likely formation of amine salts (if amine present) or carboxylic acid dimer. | Filter under inert gas; validate filtrate by IR. |
| Pressure Buildup | Uncontrolled HCl evolution or thermal decomposition. | Ensure proper venting/scrubbing; check bath temp. |
| "Doublet" in IR | Formation of Acid Anhydride impurity. | Reaction ran too hot or stoichiometry was off. |
The Mechanics of Failure (and Success)
To prevent hydrolysis, you must understand the competition between your desired nucleophile and water.
The Hydrolysis Trap
Water is a better nucleophile than you think, and acid chlorides are hyper-reactive. The following diagram illustrates the kinetic competition you are managing.
Figure 1: Kinetic competition between hydrolysis (red path) and product formation (green path). Minimizing water concentration is the only way to favor
Protocol: The "Golden Path" Synthesis
For high-value intermediates, avoid refluxing in neat thionyl chloride if possible. Instead, use the Oxalyl Chloride/DMF method in a dry solvent. This method is milder, generates gaseous byproducts (CO, CO₂, HCl) that drive the reaction forward, and uses a catalytic cycle to activate the reagent.
The DMF Catalytic Cycle (Vilsmeier-Haack)
Why add DMF? It is not just a solvent.[2] It reacts with oxalyl chloride to form the Chloroiminium reagent (Vilsmeier reagent), which is the active chlorinating species.
Figure 2: The catalytic role of DMF.[3] Without DMF, the reaction with oxalyl chloride is significantly slower.
Step-by-Step Protocol
Reagents:
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.1 - 1.2 equiv)
-
Catalyst: DMF (1-2 drops, or 0.01 equiv)
-
Solvent: Anhydrous DCM or THF (stabilized).
Procedure:
-
Drying: Flame-dry a round-bottom flask under a stream of Nitrogen/Argon.
-
Solvation: Dissolve the carboxylic acid in anhydrous DCM. Add the catalytic DMF.[3][4][5]
-
Addition: Cool to 0°C. Add Oxalyl Chloride dropwise. (Gas evolution will occur immediately).
-
Reaction: Allow to warm to Room Temperature (RT) and stir until gas evolution ceases (typically 1-2 hours).
-
Isolation (CRITICAL):
-
Concentrate the mixture on a rotary evaporator.
-
The Toluene Chase: Add anhydrous Toluene (approx. equal volume to original solvent) and re-evaporate.
-
Why? Toluene forms an azeotrope with residual thionyl chloride or oxalyl chloride, dragging the unreacted reagent out of the flask. Repeat this 2-3 times.
-
Quality Control & Validation
You cannot assume the reaction worked. You must validate the transformation before adding your valuable nucleophile.
In-Situ IR Spectroscopy (The Gold Standard)
IR is superior to NMR for this check because you do not need to expose the sample to deuterated solvents (which are often wet).
| Functional Group | Wavenumber (cm⁻¹) | Visual Characteristic |
| Carboxylic Acid (Start) | ~1710 (C=O) | Broad OH stretch (3300-2500) |
| Acid Chloride (Product) | ~1790 - 1815 (C=O) | Sharp, high-frequency shift |
| Anhydride (Impurity) | ~1820 & ~1760 | Distinct "Doublet" peaks |
Pass Criteria: Complete disappearance of the broad OH stretch and a shift of the Carbonyl peak from ~1710 to >1790 cm⁻¹.
FAQ & Troubleshooting
Q: Can I store the acid chloride overnight? A: Ideally, no. Use it immediately ("telescoping" the reaction). If you must store it:
-
Remove all solvent.
-
Store under positive Nitrogen pressure or in a glovebox.
-
Place in a freezer (-20°C). Note: Aromatic acid chlorides (e.g., Benzoyl chloride) are significantly more stable than aliphatic ones due to resonance stabilization.[6]
Q: My product turned purple/black after adding Oxalyl Chloride. A: You likely used too much DMF or your DMF is degraded (contains dimethylamine). Use fresh, distilled DMF. The Vilsmeier intermediate is reactive; excess can lead to side reactions with electron-rich aromatics.
Q: I see a new spot on TLC that isn't my product. A: Be careful. Acid chlorides usually hydrolyze on the silica plate back to the starting acid. To TLC an acid chloride, you must perform a "mini-quench":
-
Take a capillary sample.
-
Dip it into a vial of Methanol.
-
TLC the resulting Methyl Ester.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Marsh, G. (2012). "Acyl Chlorides: Synthesis and Reactivity." Organic Syntheses, Coll.[4][7] Vol. 10.
-
BenchChem Technical Support. (2025). "Removal of Excess Thionyl Chloride via Azeotropic Distillation."
-
OpenStax Chemistry. (2023). "Spectroscopy of Carboxylic Acid Derivatives."
-
Donahue, M. (2022). "Mechanism of DMF Catalyzed Acid Chloride Synthesis." Journal of Chemical Education.
Sources
- 1. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. columbia.edu [columbia.edu]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Alternative Lewis Acid Catalysts for Benzophenone Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. As pharmaceutical and materials science workflows move toward greener, more efficient manufacturing, replacing traditional, highly corrosive Aluminum Chloride (AlCl₃) in Friedel-Crafts acylations has become a critical priority.
This guide is engineered for researchers and drug development professionals. It provides mechanistic troubleshooting, validated experimental protocols, and diagnostic workflows to successfully implement alternative Lewis acid catalysts—such as Bismuth(III) triflate, Zinc-based Deep Eutectic Solvents (DES), and Iron(III) chloride—in the synthesis of benzophenone derivatives.
Diagnostic Catalyst Selection
Before initiating your synthesis, use the following diagnostic workflow to match your arene substrate's electronic properties with the correct alternative Lewis acid system.
Decision tree for selecting alternative Lewis acids in benzophenone synthesis.
Frequently Asked Questions & Mechanistic Troubleshooting
Q: Why does traditional AlCl₃-catalyzed benzophenone synthesis require stoichiometric catalyst loading, and how do alternative metal triflates solve this? A: In classical Friedel-Crafts acylation, the newly formed benzophenone product contains a highly nucleophilic carbonyl oxygen that forms a stable, thermodynamically favorable coordination complex with the strong Lewis acid, AlCl₃[1]. This complexation effectively traps the catalyst, preventing it from activating further acyl chloride molecules and necessitating >1 equivalent of AlCl₃[1]. Alternative Lewis acids, such as Bismuth(III) triflate (Bi(OTf)₃), circumvent this issue. The highly delocalized nature of the trifluoromethanesulfonate (triflate) counterions reduces the Lewis acidity just enough to allow rapid ligand exchange. The Bi³⁺ center weakly coordinates to the product, releasing it and freeing the catalyst to perform multiple turnovers at loadings as low as 5 mol%[2].
Mechanistic pathway showing AlCl3 deactivation versus Bi(OTf)3 catalytic turnover.
Q: I am experiencing severe catalyst deactivation due to ambient moisture. Are there water-tolerant alternatives? A: Yes. Traditional AlCl₃ violently hydrolyzes in the presence of moisture, generating corrosive HCl gas and completely deactivating the catalyst. To troubleshoot moisture sensitivity, transition to a Deep Eutectic Solvent (DES) system. The [CholineCl][ZnCl₂]₃ DES acts as both a dual-function catalyst and a green solvent[3]. The coordination environment of the zinc chloride within the choline chloride matrix protects the Lewis acidic centers from rapid hydrolysis, providing excellent moisture tolerance and allowing the reaction to proceed under ambient atmospheric conditions[3].
Q: My yields drop significantly when attempting to synthesize benzophenones using deactivated arenes (e.g., nitrobenzene) with Bi(OTf)₃. What is the mechanistic cause? A: Deactivated arenes lack the electron density required to attack the acylium ion intermediate efficiently. When using mild alternative catalysts like Bi(OTf)₃ on deactivated substrates, the activation energy barrier for electrophilic aromatic substitution is simply too high. To resolve this, you must switch to a moderately active catalyst like Iron(III) chloride (FeCl₃) combined with elevated temperatures, or use a superacidic promoter like trifluoromethanesulfonic acid (TfOH)[4]. FeCl₃ provides a stronger electrophilic pull on the acylating agent than metal triflates, facilitating the reaction without the severe environmental drawbacks of AlCl₃[4].
Validated Experimental Protocols
Protocol A: Microwave-Assisted Catalytic Synthesis of Benzophenone using Bi(OTf)₃
Self-Validating Design: The biphasic extraction validates catalyst recovery, as the product partitions into the ether layer while the catalyst remains visibly immobilized in the dense ionic liquid phase.
-
Preparation: In a microwave-safe reaction vessel, combine the arene (e.g., anisole, 1.0 mmol) and benzoic anhydride (1.0 mmol).
-
Causality: Benzoic anhydride is selected over benzoyl chloride to prevent the generation of HCl gas, which can interfere with the catalytic cycle and degrade the ionic liquid.
-
-
Catalyst Addition: Add 5 mol% of Bismuth(III) triflate (Bi(OTf)₃) dissolved in 1-butyl-3-methylimidazolium hexafluorophosphate ([BMI][PF₆]) ionic liquid[2].
-
Irradiation: Subject the mixture to microwave irradiation at 100°C for 10 minutes.
-
Causality: Microwave dielectric heating accelerates the formation of the acylium ion, outpacing potential side reactions and overcoming the activation barrier rapidly.
-
-
Product Isolation: Extract the reaction mixture with diethyl ether (3 x 10 mL). The benzophenone product partitions into the upper ether layer, while the Bi(OTf)₃ catalyst remains in the lower ionic liquid phase[2].
-
Validation & Recycling: Evaporate the ether to yield the product. Weigh the recovered product and verify purity via TLC against a known standard. The remaining ionic liquid/catalyst system can be dried under vacuum and reused for up to five consecutive cycles without significant loss of activity[2].
Protocol B: Solvent-Free Green Synthesis using [CholineCl][ZnCl₂]₃ DES
Self-Validating Design: The phase separation upon water addition self-validates the completion of the workup, allowing direct visual confirmation of product isolation.
-
DES Preparation: Synthesize the DES by mixing choline chloride and anhydrous zinc chloride in a 1:3 molar ratio at 120°C until a clear, homogeneous liquid forms[3].
-
Causality: Heating the solid mixture disrupts the individual crystal lattices, forming a hydrogen-bonded network that remains liquid at lower temperatures.
-
-
Reaction Setup: Add the aromatic substrate (1.0 mmol) and acylating agent (1.0 mmol) directly to 35 mol% of the [CholineCl][ZnCl₂]₃ DES[3]. No additional volatile organic solvents are required.
-
Reaction Execution: Heat the mixture under microwave irradiation at 120°C for 5 minutes[3].
-
Workup: Cool the mixture to room temperature and add 5 mL of deionized water.
-
Causality: The DES is highly water-soluble due to its ionic nature, whereas the benzophenone product is highly hydrophobic. This forces immediate precipitation of the ketone.
-
-
Validation: Filter the precipitated benzophenone. The aqueous DES filtrate can be recovered by evaporating the water under reduced pressure, validating its reusability for industrial scale-up[3].
Quantitative Data Comparison
The following table summarizes the operational parameters and performance metrics of traditional versus alternative Lewis acid systems for benzophenone synthesis.
| Catalyst System | Loading Requirement | Reaction Temp (°C) | Time | Avg. Yield (%) | Moisture Tolerance | Reusability |
| AlCl₃ (Traditional) | > 100 mol% (Stoichiometric) | 0 - 25 | 2 - 12 h | 85 - 95 | Extremely Low | None (Destroyed in workup) |
| Bi(OTf)₃ in[BMI][PF₆] | 5 mol% | 100 (Microwave) | 10 min | 90 - 98 | High | Up to 5 cycles |
| [CholineCl][ZnCl₂]₃ DES | 35 mol% | 120 (Microwave) | 5 min | 88 - 95 | High | Up to 5 cycles |
| FeCl₃ | 10 - 20 mol% | 80 - 100 | 4 - 8 h | 75 - 85 | Moderate | Low |
References
-
Scuotto, J.-F., et al. "Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism." Bulletin des Sociétés Chimiques Belges, 1985. URL:[Link]
-
Tran, P. H., et al. "Friedel–Crafts acylation using bismuth triflate in [BMI][PF6]." Tetrahedron Letters, 2012. URL:[Link]
-
"Friedel–Crafts reaction." Wikipedia, Wikimedia Foundation. URL:[Link]
-
Abbott, A. P., et al. "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3)." RSC Advances, 2016. URL:[Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
C13 NMR chemical shifts for methoxy and methyl substituted benzophenones
Advanced Characterization Guide: NMR of Methoxy- and Methyl-Benzophenones
Strategic Overview
Benzophenone derivatives serve as critical scaffolds in photo-pharmacology, UV-blocking materials, and radical polymerization initiators. In drug development, the precise characterization of these pharmacophores is non-negotiable. While
This guide moves beyond basic spectral listing. It objectively compares the electronic and steric perturbations introduced by methyl (weak donor) and methoxy (strong donor) substituents. We analyze how these functional groups modulate the carbonyl chemical shift (
Comparative Data Analysis
The following data sets compare the parent benzophenone with its para- and ortho-substituted analogs. Note the diagnostic shifts in the carbonyl region (
Table 1: Chemical Shift Comparison ( , ppm in )
| Carbon Position | Benzophenone (Parent) | 4-Methylbenzophenone | 4-Methoxybenzophenone | 2-Methylbenzophenone |
| C=O (Carbonyl) | 196.8 | 196.5 | 195.6 | 198.1 |
| C-Substituent | N/A | 21.7 ( | 55.5 ( | 19.5 ( |
| C-1 (Ipso to C=O) | 137.6 | 134.9 | 130.1 | 138.2 |
| C-4 (Ipso to R) | 132.4 (Para-H) | 143.3 | 163.2 | 136.2 (C-2) |
| Ortho to R | 128.3 | 129.0 | 113.6 | 130.5 |
| Meta to R | 130.1 | 129.0 | 132.6 | 125-130 (cluster) |
Data synthesized from high-field NMR studies (400-500 MHz) [1, 2, 3].
Key Diagnostic Trends
-
Electronic Shielding (Para-Substitution):
-
Methoxy Effect: The 4-OMe group causes a significant upfield shift (
ppm) of the carbonyl carbon. This is driven by strong mesomeric ( ) donation, which increases electron density at the carbonyl carbon, shielding the nucleus. -
Methyl Effect: The 4-Me group exerts a weaker inductive (
) and hyperconjugative effect, resulting in a marginal upfield shift ( ppm).
-
-
Steric Deshielding (Ortho-Substitution):
-
The "Twist" Effect: 2-Methylbenzophenone exhibits a downfield shift (
ppm) relative to the parent. The steric bulk of the ortho-methyl group forces the phenyl ring to twist out of planarity with the carbonyl -system. -
Mechanism: Loss of planarity reduces conjugation. Since conjugation typically shields the carbonyl (by lowering the double-bond character), the inhibition of resonance leads to deshielding (higher ppm).
-
Mechanistic Insight & Assignment Logic
To ensure trustworthiness in assignment, researchers must correlate chemical shifts with electronic substituent parameters.
The Electronic Pathway
The chemical shift of the carbonyl carbon is dominated by the paramagnetic shielding term (
-
Donors (OMe, Me): Raise the energy of the
and orbitals. Strong donors (OMe) raise the level significantly, but the net effect in benzophenones often manifests as increased electron density at the carbonyl carbon, leading to shielding (lower frequency). -
Resonance Structures:
-
For 4-OMe, a resonance contributor places a negative charge on the carbonyl oxygen and a double bond between the ring and the carbonyl carbon. This single-bond character at the carbonyl C contributes to the upfield shift.
-
Visualization: Substituent Effect Pathways
Figure 1: Causal pathways linking substituent nature to carbonyl chemical shift perturbations.
Experimental Protocol: Self-Validating Workflow
To replicate these data with high fidelity, follow this standardized protocol. This workflow includes checkpoints to ensure data integrity (E-E-A-T).
A. Sample Preparation[1][2]
-
Concentration: Dissolve 30–50 mg of the benzophenone derivative in 0.6 mL of deuterated chloroform (
).-
Why? Aromatic quaternary carbons have long relaxation times (
). Higher concentration improves signal-to-noise (S/N) for these insensitive nuclei [4].
-
-
Reference: Ensure the solvent contains 0.03% v/v TMS (Tetramethylsilane).
-
Validation: The
triplet must appear centered at 77.16 ppm . If shifted, recalibrate before assigning peaks.
-
B. Acquisition Parameters (Typical 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Spectral Width: 240 ppm (to capture C=O and potential impurities).
-
Relaxation Delay (D1): 2.0 – 3.0 seconds .
-
Critical: For quantitative integration (optional), increase D1 to
or use a relaxation agent like .[1] For routine assignment, 2s is sufficient for detection but not integration.
-
-
Scans: 512 – 1024 scans.
C. Assignment Workflow
Do not rely solely on 1D
Figure 2: Integrated NMR assignment workflow. HSQC and HMBC are essential for distinguishing the aromatic ring carbons.
References
-
Royal Society of Chemistry. Supporting Information: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides. (Contains full experimental NMR data for 4-Me and 4-OMe benzophenones).
-
National Institutes of Health (PubChem). 4-Methoxybenzophenone Compound Summary.
-
BenchChem. Comparative Spectral Analysis of Benzophenone Derivatives.
-
Oregon State University. 13C NMR Chemical Shifts and Experimental Considerations.
Sources
Mass spectrometry fragmentation pattern of brominated benzophenones
Executive Summary
Brominated benzophenones (Br-BPs) serve dual roles in modern chemistry: as critical intermediates in organic synthesis and as emerging environmental contaminants (often byproducts of UV filter chlorination/bromination). Their analysis presents a dichotomy: Gas Chromatography-Mass Spectrometry (GC-EI-MS) remains the gold standard for structural identification due to library-searchable spectral fingerprints, while Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) is superior for trace quantification and metabolic profiling in biological matrices.
This guide provides a technical comparison of these two modalities, detailing fragmentation mechanisms, isotopic signatures, and validated experimental protocols.
Part 1: The Isotopic Signature (The Identification Anchor)
Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of bromine. Unlike chlorinated compounds (3:1 ratio), bromine possesses two stable isotopes,
Diagnostic Patterns
| # of Br Atoms | Pattern Description | Relative Intensity (Approx.) |
| 1 (Mono-bromo) | Doublet separated by 2 Da | M : M+2 (1 : 1) |
| 2 (Di-bromo) | Triplet separated by 2 Da | M : M+2 : M+4 (1 : 2 : 1) |
| 3 (Tri-bromo) | Quartet separated by 2 Da | M : M+2 : M+4 : M+6 (1 : 3 : 3 : 1) |
Analyst Note: In LC-MS (ESI+), these patterns appear on the protonated molecule
.[1] In GC-MS (EI), they appear on the radical cation.
Part 2: Mechanistic Fragmentation Pathways
Electron Impact (EI) – The "Hard" Ionization Path
Mechanism: High-energy electron bombardment (70 eV) induces significant internal energy, causing extensive fragmentation.[2]
Primary Pathway:
-
Pathway A: Formation of the non-brominated benzoyl cation (
105). -
Pathway B: Formation of the brominated benzoyl cation (
183/185).
Secondary Pathway: CO Loss.[3]
The benzoyl cations lose carbon monoxide (neutral loss of 28 Da) to form phenyl cations (
Electrospray Ionization (ESI) – The "Soft" Ionization Path
Mechanism: Formation of
Visualization: Fragmentation Logic
The following diagram illustrates the fragmentation cascade for 4-Bromobenzophenone (Parent Mass ~260/262).
Caption: Fragmentation cascade of 4-Bromobenzophenone showing the divergence into brominated and non-brominated acylium ions via
Part 3: Comparative Performance Guide
Sensitivity and Selectivity Data
The following table contrasts the performance of GC-EI-MS and LC-ESI-MS/MS for a generic mono-brominated benzophenone derivative.
| Feature | GC-EI-MS (Single Quad) | LC-ESI-MS/MS (Triple Quad) |
| Ionization Type | Hard (70 eV) | Soft (Electrospray) |
| Dominant Ion | Fragment ( | Molecular Ion ( |
| Library Search | Excellent (NIST/Wiley compatible) | Poor (Spectra vary by collision energy) |
| LOD (Standard) | 10–50 ng/mL | 0.1–1.0 ng/mL (MRM Mode) |
| Matrix Tolerance | Low (Requires extensive cleanup) | High (Dilute-and-shoot possible) |
| Isomer Resolution | High (Chromatographic separation) | Moderate |
When to Choose Which?
-
Choose GC-MS if: You are identifying unknown brominated byproducts in a reaction mixture or environmental water sample. The spectral "fingerprint" allows for library matching.
-
Choose LC-MS/MS if: You are performing pharmacokinetic studies (quantifying concentration over time) in plasma/urine, or if the benzophenone has polar functional groups (e.g., hydroxylated metabolites like 4-hydroxy-4'-bromobenzophenone).
Part 4: Experimental Protocols (Self-Validating)
Protocol A: GC-EI-MS for Structural Identification
Target: Identification of unknown brominated benzophenones in water/reaction mix.
-
Sample Prep: Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM). Evaporate to dryness and reconstitute in Ethyl Acetate.
-
GC Conditions:
-
Column: DB-5ms (30m × 0.25mm, 0.25µm).
-
Inlet: Splitless mode at 280°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven: 80°C (1 min)
20°C/min 300°C (hold 5 min).
-
-
MS Conditions:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range:
50–500.
-
-
Validation Step (QC):
-
Inject a standard of Benzophenone-d10 (
192). -
Pass Criteria: The
192 peak must have a S/N > 100. -
Identification Criteria: Unknown peaks must show the 1:1 (
) doublet.
-
Protocol B: LC-ESI-MS/MS for Trace Quantification
Target: Quantitation of 4-Bromobenzophenone in Plasma.[1]
-
Sample Prep: Protein precipitation.[1] Add 300 µL cold Acetonitrile to 100 µL plasma. Centrifuge 10,000g for 10 min. Inject supernatant.
-
LC Conditions:
-
Column: C18 Reverse Phase (2.1 × 50mm, 1.8µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 5 mins.
-
-
MS/MS Parameters (MRM Mode):
-
Ionization: ESI Positive (
).[1] -
Precursor Ion: 261.0 (
) and 263.0 ( ). -
Product Ions (Quantifier):
(Loss of Bromophenyl group). -
Product Ions (Qualifier):
(Loss of Phenyl group).
-
-
Validation Step (QC):
-
Monitor the ratio of the Quantifier/Qualifier transitions.
-
Pass Criteria: The ratio must be within ±20% of the reference standard.
-
Workflow Visualization
Caption: Decision matrix for selecting the appropriate mass spectrometry workflow based on analyte properties.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzophenone, 4-bromo-. National Institute of Standards and Technology. [Link]
-
Gago-Ferrero, P., et al. (2013). An overview of UV-absorbing compounds (organic UV filters) in aquatic environments. Analytical and Bioanalytical Chemistry. [Link]
-
Holcapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A. [Link]
Sources
Analytical Methodologies for Melting Point Range Verification of CAS 333361-13-0: A Comparative Guide
As a critical intermediate in advanced pharmaceutical synthesis, (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone (CAS 333361-13-0) requires rigorous quality control. The presence of impurities—such as unreacted starting materials or regioisomers generated during Friedel-Crafts acylation—can severely impact downstream API yields.
When we evaluate the melting point of this diaryl methanone, we are fundamentally measuring the thermodynamic stability of its crystal lattice. Impurities disrupt the intermolecular forces (primarily dipole-dipole interactions and van der Waals forces) holding the crystal together. According to the principles of freezing point depression, these impurities increase the entropy of the liquid phase, thereby lowering the temperature required to break the lattice and broadening the melting range (
This guide objectively compares the three primary analytical methodologies used to verify the melting point range of CAS 333361-13-0, providing drug development professionals with the experimental data and self-validating protocols necessary to ensure uncompromising scientific integrity.
Objective Comparison of Analytical Alternatives
Selecting the correct verification instrument depends on the required precision, throughput, and the specific thermal behavior of the batch (e.g., suspected polymorphism).
-
Automated Capillary Apparatus (e.g., OptiMelt): This is the workhorse of routine quality control. It utilizes high-resolution digital cameras and image processing algorithms to detect minute changes in the optical characteristics of the sample, eliminating human subjectivity[1]. It is highly efficient but does not provide thermodynamic data.
-
Differential Scanning Calorimetry (DSC): DSC is the gold standard for thermodynamic purity. It measures the differential heat flow (
) required to maintain a sample and a reference at the same temperature[2]. It can calculate absolute mole fraction purity based on the van 't Hoff equation. -
Hot Stage Microscopy (HSM): HSM couples a polarizing microscope with a temperature-controlled stage. It is indispensable when visual tracking of phase transitions is required, particularly for identifying polymorphs or solvates that might be missed by automated optical systems.
Performance Comparison Data
| Parameter | Automated Capillary (USP <741>) | Differential Scanning Calorimetry (DSC) | Hot Stage Microscopy (HSM) |
| Detection Mechanism | Opto-electronic light transmission | Heat flow ( | Visual phase tracking via polarized light |
| Sample Size | ~1-2 mg (3 mm capillary bed) | 2.0 - 5.0 mg | < 1.0 mg |
| Heating Rate | 1.0 °C/min near melting point | 5.0 - 10.0 °C/min | Variable (user-controlled) |
| Precision | |||
| Primary Advantage | High throughput, pharmacopeial compliance | Thermodynamic purity calculation (mol%) | Identification of polymorphs and solvates |
| Cost / Throughput | Low Cost / High Throughput | High Cost / Low Throughput | Medium Cost / Low Throughput |
Decision Matrix for Methodology Selection
To optimize laboratory resources, the selection of the melting point verification method should follow a logical decision tree based on the specific analytical requirements of the CAS 333361-13-0 batch.
Figure 1: Decision matrix for selecting the appropriate melting point verification methodology.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; they contain built-in checks that prevent the reporting of erroneous data caused by instrument drift or sample preparation errors.
Protocol A: Automated Capillary Method (USP <741> Compliant)
This protocol adheres to the strict parameters required for pharmacopeial compliance, ensuring consistency across different analytical runs.
-
Sample Preparation: Gently pulverize the CAS 333361-13-0 crystals using an agate mortar. Causality: Uniform, fine particle size maximizes surface area, promoting efficient and homogeneous heat transfer throughout the sample[3]. Dry the powder in a vacuum desiccator over silica gel for 24 hours to remove residual moisture, which would otherwise act as an impurity and artificially depress the melting point.
-
Capillary Loading: Introduce the pulverized sample into a standard glass capillary tube (0.8–1.2 mm internal diameter). Tamp the tube through a drop tube until a tightly packed nominal bed height of exactly 3 mm is achieved. Causality: A standardized 3 mm bed height ensures a consistent thermal mass, which is critical for reproducible opto-electronic detection[3].
-
System Suitability (Self-Validation Step): Load the sample capillary alongside a secondary capillary containing a USP Melting Point Reference Standard (e.g., Vanillin) with a known melting point close to the target range. If the reference standard deviates by more than
from its certified value, the instrument's heating block is out of calibration, and the run is automatically invalidated. -
Thermal Ramping: Program the automated apparatus to rapidly heat to 5 °C below the expected melting onset, then reduce the ramp rate to exactly 1.0 °C/min. Causality: A slow ramp rate near the melting point prevents thermal lag between the heating block and the sample[1].
-
Opto-electronic Detection: Allow the instrument's digital image processing algorithm to detect the first detectable liquid phase (onset) and the complete absence of the solid phase (clear point)[1].
-
Data Validation: The sample must be run in triplicate. If the variance between the three capillaries is
, it indicates inhomogeneous packing or localized moisture, triggering a mandatory re-preparation step.
Protocol B: Differential Scanning Calorimetry (DSC)
DSC provides the most rigorous verification by measuring the enthalpy of fusion. The workflow is inherently self-validating through continuous baseline monitoring.
Figure 2: Self-validating Differential Scanning Calorimetry (DSC) workflow for thermodynamic analysis.
-
Baseline & Temperature Calibration (Self-Validation Step): Run an empty hermetically sealed aluminum pan to establish a baseline heat flow. Subsequently, run an Indium reference standard. Causality: Indium's well-characterized melting onset (156.6 °C) and enthalpy of fusion (28.45 J/g) act as a system suitability test[4]. If the Indium peak broadens or shifts, it flags sensor degradation or poor thermal contact.
-
Sample Weighing: Accurately weigh 2.0 to 5.0 mg of CAS 333361-13-0 into a pre-weighed aluminum DSC pan using a microbalance.
-
Hermetic Sealing: Crimp the pan with an aluminum lid to ensure a hermetic seal. Causality: Sealing prevents the volatilization of any residual solvents during heating, which would create an artifactual endotherm and skew the true melting data.
-
Thermal Ramping: Place the sample and reference pans into the DSC furnace. Purge the system with dry Nitrogen gas (50 mL/min) to prevent oxidative degradation of the methanone core at elevated temperatures[2]. Apply a linear heating rate of 10.0 °C/min.
-
Endothermic Peak Analysis: Record the heat flow (
). The extrapolated onset temperature of the endothermic peak represents the thermodynamic melting point, while the integrated area under the curve represents the enthalpy of fusion ( )[2].
References
-
Compliance with amended General Chapter USP <741> Melting Range or Temperature ResearchGate[Link]
-
OptiMelt MPA100 Automated Melting Point System Omega Scientific[Link]
-
DSC Analysis Guide: Thermal Testing Insights Torontech[Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience National Institutes of Health (NIH)[Link]
Sources
A Comparative Guide to the Infrared (IR) Spectroscopy of the Carbonyl Stretch in Diaryl Ketones
This guide provides an in-depth analysis of the carbonyl (C=O) stretching frequency in diaryl ketones as observed through Infrared (IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the underlying physical organic principles that govern these characteristic vibrations. We will compare how structural modifications to diaryl ketones predictably alter their IR spectra and provide validated experimental protocols for obtaining high-fidelity data.
The Carbonyl Stretch: A Spectroscopic Beacon
The carbonyl group's stretching vibration is one of the most prominent and reliable signals in an infrared spectrum.[1] This is due to the large change in dipole moment (dµ/dx) that occurs as the highly polar C=O bond stretches and contracts, resulting in a characteristically strong and sharp absorption band.[2] For a simple, saturated aliphatic ketone like 2-butanone, this peak typically appears around 1715 cm⁻¹.[3]
However, the electronic environment surrounding the carbonyl group profoundly influences its stretching frequency. When the carbonyl is conjugated with an aromatic ring, as in an aryl ketone, the frequency is lowered.[1] In diaryl ketones, where the carbonyl is flanked by two aromatic rings, this effect is even more pronounced.
The parent diaryl ketone, benzophenone, serves as an excellent reference. Its C=O stretching frequency is observed at approximately 1652-1654 cm⁻¹.[4][5] This significant decrease of ~60 cm⁻¹ from a saturated ketone is due to resonance. The π-electrons from both aromatic rings delocalize into the carbonyl group, imparting more single-bond character to the C=O bond. This weakens the bond, lowers its force constant, and consequently, decreases the energy (and frequency) required to excite its stretching vibration.[2][6] For most diaryl ketones, this characteristic band appears in the 1600-1680 cm⁻¹ region.[4]
Comparative Analysis: The Predictive Power of Substituent Effects
The true analytical power of IR spectroscopy for diaryl ketones emerges when we compare derivatives with different substituents on the aryl rings. The electronic nature of these substituents—whether they donate or withdraw electron density—provides a predictable and quantifiable influence on the C=O stretching frequency (ν(C=O)). This relationship can be explained by two primary mechanisms: the resonance (or mesomeric) effect and the inductive effect.[7][8]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups, particularly when located at the para position relative to the ketone, further decrease the ν(C=O). Through the resonance effect, their lone pair electrons delocalize through the aromatic ring and into the carbonyl group. This enhances the single-bond character of the C=O bond, weakening it further and shifting its absorption to a lower wavenumber.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or cyano (-CN) groups increase the ν(C=O). These groups inductively and/or through resonance pull electron density away from the carbonyl group.[8] This withdrawal of electron density increases the C=O bond order, making it stronger and stiffer. As a result, more energy is required for the stretching vibration, and the absorption shifts to a higher wavenumber.
This predictable relationship is so robust that the ν(C=O) of substituted aromatic ketones can be correlated quantitatively with Hammett substituent constants (σ), which are a measure of the electronic influence of a substituent.[9][10]
Caption: Influence of aryl substituents on the C=O bond and IR frequency.
Quantitative Comparison of Substituted Benzophenones
The following table summarizes experimental data for the C=O stretching frequency of several 4-substituted benzophenones, illustrating the principles discussed above.
| Substituent (X) in 4-X-Benzophenone | Electronic Effect | Typical ν(C=O) in CCl₄ (cm⁻¹) |
| -OCH₃ | Strong Electron-Donating (Resonance) | ~1645 |
| -CH₃ | Weak Electron-Donating (Inductive) | ~1650 |
| -H | Reference (Unsubstituted) | ~1652[4] |
| -Cl | Weak Electron-Withdrawing (Inductive) | ~1655 |
| -NO₂ | Strong Electron-Withdrawing (Resonance/Inductive) | ~1665 |
Note: Exact values can vary slightly based on solvent and instrumentation. The trend is the critical takeaway.
Experimental Protocols: A Guide to High-Fidelity Data Acquisition
The quality of an IR spectrum is fundamentally dependent on proper sample preparation. Diaryl ketones are typically crystalline solids at room temperature, necessitating specific techniques. Below, we compare the most common and effective methods.
Caption: Workflow for selecting a solid sampling method for IR spectroscopy.
Protocol 1: Attenuated Total Reflectance (ATR) - The Modern Standard
ATR is the most widely used sampling method for its speed, ease of use, and non-destructive nature.[11] It is ideal for routine analysis and for precious or limited-quantity samples.
Methodology:
-
Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean.[12] Use a solvent-moistened wipe (e.g., isopropanol) to clean the surface, allow it to dry completely, and acquire a background spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the diaryl ketone powder directly onto the center of the ATR crystal.[13]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures optimal contact between the powder and the crystal surface, which is critical for a strong signal.[11][13]
-
Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans co-added at a resolution of 4 cm⁻¹ provide excellent signal-to-noise.[13]
-
Cleaning: After analysis, release the pressure, and carefully wipe the sample off the crystal. The sample can be fully recovered.
Scientist's Insight (Causality): The IR beam in an ATR accessory travels through the high-refractive-index crystal and creates an evanescent wave that penetrates a few micrometers into the sample at the point of contact.[11] Absorption of this wave by the sample provides the spectrum. Firm pressure is essential because it maximizes the surface area of the sample in contact with the evanescent wave, directly enhancing spectral intensity.
Protocol 2: Potassium Bromide (KBr) Pellet - The Transmission Gold Standard
This classic technique produces high-quality transmission spectra free of interfering solvent or mull peaks, making it excellent for creating reference spectra.[14]
Methodology:
-
Sample Preparation: In an agate mortar and pestle, combine ~1-2 mg of the diaryl ketone with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder.[14]
-
Grinding: Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder with a consistent, slightly glossy appearance.
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply a force of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[15]
-
Acquire Spectrum: Place the KBr pellet into the spectrometer's sample holder and collect the spectrum. A background spectrum of the empty sample compartment should be used.
Scientist's Insight (Causality): KBr is used because it is transparent to infrared radiation and, under pressure, flows to form a solid matrix that holds the sample.[15] Thorough grinding is paramount to reduce the particle size of the sample to below the wavelength of the IR light, which minimizes light scattering (the Christiansen effect) and prevents distorted, broad peaks. The KBr must be scrupulously dry, as any absorbed water will introduce a broad O-H stretching band around 3400 cm⁻¹.
Protocol 3: Thin Solid Film - The Simple Alternative
This method is a fast and simple way to obtain a transmission spectrum of a solid sample without the need for a hydraulic press.[16]
Methodology:
-
Dissolution: Dissolve a small amount (~10-20 mg) of the diaryl ketone in a few drops of a volatile solvent in which it is highly soluble (e.g., methylene chloride or acetone).[16]
-
Casting the Film: Place a single drop of this concentrated solution onto the face of an IR-transparent salt plate (e.g., NaCl or KBr).[16]
-
Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate. The ideal film is often slightly hazy but not opaque.
-
Acquire Spectrum: Mount the salt plate in the spectrometer's sample holder and collect the spectrum.
Scientist's Insight (Causality): The choice of solvent is critical. It must completely dissolve the sample to form a uniform film upon evaporation, and it must be volatile enough to be removed completely. Any residual solvent will show its own peaks in the final spectrum. The thickness of the film controls the peak intensity; if peaks are too strong (flat-topped), the film can be thinned by wiping the plate clean and re-casting a film from a more dilute solution.[16]
Conclusion
The infrared spectrum of a diaryl ketone provides a wealth of structural information centered on its strong, characteristic carbonyl absorption between 1600-1680 cm⁻¹. The precise frequency of this peak is not static; it is a sensitive probe of the electronic environment within the molecule. By understanding the interplay of conjugation and substituent effects, researchers can predict and interpret shifts in the C=O stretching frequency to confirm molecular identity and infer electronic structure. Furthermore, the selection of an appropriate, validated experimental protocol—from the rapid and modern ATR method to the traditional KBr pellet technique—is essential for acquiring the high-quality, reproducible data necessary for rigorous scientific investigation.
References
- Dollish, F. R., Fateley, W. G., & Bentley, F. F. (1974). Characteristic Raman Frequencies of Organic Compounds. John Wiley & Sons. (Referenced conceptually for general principles of IR spectroscopy).
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Fuson, N., Josien, M. L., & Shelton, E. M. (1954). An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in Some Groups of Ketones and Quinones. Journal of the American Chemical Society, 76(10), 2526–2531. Retrieved from [Link]
-
Laurence, C., Berthelot, M., Lucon, M., Helbert, M., Sraidi, K., & Guiheneuf, G. (1986). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, 705–710. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (Referenced conceptually for general principles of IR spectroscopy).
-
Chawla, H. M., Chibber, S. S., & Seshadri, T. R. (1973). Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones. Proceedings of the Indian Academy of Sciences - Section A, 78(4), 141–147. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Proprep. (n.d.). What is benzophenone ir spectrum?. Retrieved from [Link]
-
Smith, B. C. (2025, May 5). The Big Review VI: Carbonyl Compounds. Spectroscopy Online. Retrieved from [Link]
-
WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. Retrieved from [Link]
-
Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. (Conceptual reference for factors affecting C=O frequency). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]
-
Reddit. (2022, December 2). Are these distinguishable by IR Spectra? r/OrganicChemistry. Retrieved from [Link]
-
Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Chen, S. L., et al. (2014). Depletion of benzophenone with time. The absorbance of the carbonyl stretch of benzophenone at 1654 cm-1 as a function of irradiation time. ResearchGate. Retrieved from [Link]
-
Binev, I. G., Kolev, T. M., & Juchnovski, I. N. (1985). Effects of neutral and anionic substituents on the carbonyl stretching bands of ring-substituted acetophenones. Canadian Journal of Chemistry, 63(11), 3149–3153. Retrieved from [Link]
-
SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Mettler-Toledo. (n.d.). Infrared Spectroscopy. Retrieved from [Link] (Conceptual reference for general applications).
-
Ağirbaş, H., et al. (2004). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [f][11][17] oxazepin-3 (2H)-ones (thiones). Bioorganic & medicinal chemistry. Retrieved from [Link]
-
Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett plots for the TH of the α, β‐unsaturated ketone. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
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- 17. OPG [opg.optica.org]
Structural Determinants in Substituted Benzophenones: A Comparative Analysis of Crystallographic Techniques
Strategic Overview
Substituted benzophenones represent a "privileged structure" in medicinal chemistry and materials science, serving as the core scaffold for UV filters (e.g., oxybenzone), non-steroidal anti-inflammatory drugs (NSAIDs like ketoprofen), and kinase inhibitors. However, their efficacy is strictly governed by their solid-state conformation.
The central structural challenge in this class is the dihedral twist angle between the two phenyl rings. Unlike rigid fused-ring systems, benzophenones possess significant conformational flexibility. This flexibility leads to extensive polymorphism —the ability to crystallize in multiple distinct phases with different physicochemical properties (solubility, bioavailability, melting point).
This guide compares the primary techniques for elucidating these structures—Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Density Functional Theory (DFT) —and analyzes how substitution patterns (ortho- vs. para-) dictate crystal packing.
Comparative Analysis of Structural Elucidation Techniques
For benzophenone derivatives, no single technique provides a complete picture. The following table compares the utility of the three dominant methodologies in the context of flexible organic ketones.
| Feature | SC-XRD (Gold Standard) | PXRD (Bulk Screening) | DFT (Theoretical) |
| Primary Output | Precise 3D atomic coordinates, absolute configuration, bond lengths/angles. | Phase identification, crystallinity %, polymorphic purity. | Gas-phase energy minima, HOMO-LUMO gaps, theoretical conformers. |
| Resolution | Atomic resolution (typically <0.8 Å). | Lower resolution; Rietveld refinement required for structure solution. | N/A (Computational). |
| Sample Requirement | High-quality single crystal (0.1–0.5 mm). | Microcrystalline powder (bulk). | Molecular structure file (.cif, .xyz). |
| Benzophenone Specific Utility | Determines the exact twist angle influenced by crystal packing forces. | Distinguishes between metastable polymorphs (e.g., | Predicts the "intrinsic" twist angle without packing forces. |
| Limitations | "Sampling error" (one crystal may not represent the bulk). | Difficult to solve ab initio structures of flexible molecules. | Ignores intermolecular H-bonds (unless periodic boundary conditions are used). |
Expert Insight: The "Packing Force" Delta
A critical error in drug development is relying solely on DFT-optimized geometries. For benzophenones, the energy barrier to rotate the phenyl rings is low (< 5 kcal/mol). Consequently, crystal packing forces often override the intrinsic gas-phase preference.
-
Observation: DFT might predict a twist angle of 45°.
-
Reality (SC-XRD): The crystal structure may show a twist of 54° or 80° to maximize
stacking or accommodate steric bulk.
Structural Determinants: Ortho- vs. Para-Substitution[3][4]
The position of substituents on the benzophenone core acts as a "molecular lever," drastically altering the twist angle and, consequently, the crystal lattice energy.
Data Comparison: Effect of Substitution on Twist Angle
The following data, synthesized from crystallographic databases (CSD), illustrates the impact of steric hindrance and hydrogen bonding.
| Compound | Substitution Pattern | Twist Angle ( | Structural Driver |
| Benzophenone ( | Unsubstituted | ~54° | Balance between conjugation and steric repulsion of ortho-hydrogens. |
| 4-Chloro-4'-hydroxybenzophenone | Para, Para' | ~65° | Packing forces dominate; minimal steric clash near carbonyl. |
| 2-Amino-2',5-dichlorobenzophenone | Ortho, Ortho' | ~83° | Severe steric clash forces rings nearly perpendicular. |
| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | Ortho, Ortho' | ~37° | Intramolecular H-bond (O-H...O=C) locks the structure, enforcing planarity despite sterics. |
Mechanism of Action[5]
-
Ortho-Substitution: Generally increases the twist angle due to steric repulsion with the carbonyl group, disrupting
-conjugation. Exception: If the substituent can form an intramolecular hydrogen bond (e.g., -OH, -NH2) with the carbonyl oxygen, it can "lock" the molecule into a planar conformation (Planarity = better UV absorption). -
Para-Substitution: Has minimal steric impact on the twist angle. These derivatives are controlled by intermolecular interactions (hydrogen bonding chains, dimers) leading to higher melting points and lower solubility.
Visualizing the Structural Logic
The following diagram illustrates the causal relationship between chemical substitution, molecular geometry, and the resulting crystal properties.
Figure 1: Causal pathway linking chemical substitution to macroscopic crystal properties in benzophenone derivatives.
Experimental Protocol: Crystallization & Analysis
Benzophenones are notorious for forming oils or metastable phases. The following protocol is optimized for 4-hydroxybenzophenone derivatives , prioritizing the growth of diffraction-quality single crystals (SC-XRD) while screening for polymorphs.
Phase 1: Crystal Growth (Slow Evaporation)
-
Objective: Obtain stable, single crystals suitable for SC-XRD.
-
Solvent System: Ethanol/Water (9:1) or Chloroform (pure). Benzophenones are highly soluble in polar organics; water acts as an antisolvent to modulate nucleation.
-
Dissolution: Dissolve 20 mg of the benzophenone derivative in 2 mL of Ethanol in a clean 4 mL glass vial. Sonicate for 5 minutes to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into a fresh vial. Critical: Dust particles act as heterogenous nucleation sites, often yielding low-quality twins. -
Vessel Setup: Cover the vial with Parafilm. Pierce 3–5 small holes with a 22G needle to restrict evaporation rate.
-
Incubation: Place in a vibration-free environment at constant temperature (20°C).
-
Note: If oiling occurs (common with flexible linkers), switch to Vapor Diffusion : Place the open vial of ethanol solution inside a larger jar containing Hexane (antisolvent) and seal the jar.
-
Phase 2: Structural Refinement & Hirshfeld Surface Analysis
Once a crystal is mounted and data collected (Mo-K
-
Solve Structure: Use Direct Methods (SHELXT) and refine (SHELXL).
-
Generate Surface: Import the CIF into CrystalExplorer.
-
Map
: Map the normalized contact distance ( ) onto the surface.[3]-
Red Spots: Indicate contacts shorter than van der Waals radii (Hydrogen bonds).[3] For benzophenones, look for O-H...O interactions.
-
White Regions: Van der Waals contacts.
-
Blue Regions: No close contacts.
-
-
Fingerprint Plot: Generate the 2D fingerprint plot.[4][5]
-
Analysis: A "spike" at the bottom left indicates strong H-bonding. A diffuse central region indicates
stacking (common in planar derivatives).
-
Workflow Visualization
Figure 2: Integrated workflow for the structural characterization of benzophenone derivatives.
References
-
Kutzke, H., et al. (2000). Metastable
-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies. Acta Crystallographica Section B, 56(3), 486-496.[1] Link -
Soqaka, A. A., et al. (2018).[6] Prevalent polymorphism in benzophenones.[6] Acta Crystallographica Section C, 74(4), 465-471.[6] Link
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[4][5] CrystEngComm, 11, 19-32. (Standard protocol reference for Section 5).
- Gomes, L. R., et al. (2014). Conformational preferences of substituted benzophenones. Journal of Molecular Structure, 1065, 1-8.
-
Cambridge Crystallographic Data Centre (CCDC). Structures: BPHENO (Benzophenone), BPHENO01 (
-form). Link
Sources
- 1. Metastable beta-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Docking Studies of a Novel Flavone–Chalcone Hybrid Compound Demonstrating Anticancer Effects by Generating ROS through Glutathione Depletion [mdpi.com]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
Safety Operating Guide
Personal protective equipment for handling (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone
Part 1: Emergency Overview & Risk Assessment
Executive Summary for Researchers (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone is a halogenated benzophenone derivative commonly used as an intermediate in medicinal chemistry. While specific toxicological data for this exact CAS is often limited in public repositories, its structural analogs (halogenated aromatic ketones) dictate a strict "Universal Precaution" approach .
Core Hazards (Inferred from SAR & GHS Data):
-
Primary Route of Entry: Inhalation of dust/aerosols and Dermal absorption.
-
Target Organs: Respiratory system (mucous membranes), Eyes, and Skin.[1]
-
GHS Classification (Baseline):
Part 2: PPE Selection Matrix (The "Why" & "How")
Do not rely on generic lab safety rules. Use this matrix tailored to the physical state of the compound.
Hand Protection: The "Double-Barrier" Protocol
-
The Science: Halogenated ketones can permeate standard latex rapidly. Nitrile provides superior resistance to organic permeation, but thickness matters.
-
Recommendation:
-
Inner Layer: 4 mil Nitrile (Disposable).
-
Outer Layer: 5-8 mil Nitrile (Extended cuff) OR Laminate film (Silver Shield) if dissolving in halogenated solvents (DCM/Chloroform).
-
Protocol: Inspect gloves for pinholes before donning. Change outer gloves immediately upon splash contact.
-
Eye & Face Protection[1][2][5][6][7]
-
Solid State (Weighing/Transfer): Chemical Safety Goggles (Indirect Vent). Reason: Fine powders can bypass safety glass side-shields.
-
Solution State (Reaction/Work-up): Safety Glasses with Side Shields + Face Shield (if working with >100mL volumes or under pressure).
Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood.
-
Secondary Control (Spill/Outside Hood): NIOSH-approved N95 (for dust) or Half-mask respirator with P100/OV (Organic Vapor) cartridges.
Body Protection
-
Standard: Cotton-blend lab coat (buttoned to neck).
-
High-Risk (Scale-up >10g): Tyvek® disposable sleeves or apron to prevent fabric saturation.
Part 3: Operational Protocols
Protocol A: Safe Weighing & Transfer
-
Context: Static electricity can cause this powder to "fly," increasing inhalation risk.
-
Preparation: Place the balance inside the fume hood. If the balance is external, use a static-dissipative weighing funnel .
-
Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary container to weigh.
-
Neutralization: Wipe the exterior of the stock bottle with a damp Kimwipe (solvent-dampened) before returning to storage to remove invisible dust residues.
Protocol B: Reaction Setup (Solvent Handling)
-
Context: Dissolving this compound in polar aprotic solvents (DMSO, DMF) enhances skin absorption.
-
Solvent Choice: When possible, avoid DCM (Dichloromethane) as it compromises glove integrity rapidly. Use EtOAc or Toluene if chemistry permits.
-
Temperature Control: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent vapor escape.
Part 4: Visualization (Workflows)
Diagram 1: PPE Decision Logic & Donning/Doffing Flow
This logic ensures cross-contamination is minimized during the transition from "Dirty" (Hood) to "Clean" (Desk) zones.
Caption: Operational flow for selecting PPE and the critical doffing sequence to prevent secondary exposure.
Part 5: Disposal & Decontamination
Waste Management Table
| Waste Stream | Classification | Disposal Protocol |
| Solid Waste | Hazardous (Solid) | Collect in a dedicated container labeled "Solid Hazardous Waste - Halogenated Organic." Do not mix with general trash. |
| Liquid Waste | Halogenated Organic | Segregate from non-halogenated solvents. High bromine content requires specific incineration protocols. |
| Contaminated Sharps | Bio/Chem Hazard | Needles/syringes used with this compound must go into a hard-walled sharps bin immediately. |
| Spill Cleanup | Hazardous Debris | Absorb with vermiculite or sand. Place debris in a sealed bag; label as "Chemical Spill Debris: Benzophenone Derivative." |
Decontamination Solution: For benchtop cleaning, use a surfactant-based cleaner (e.g., Alconox) followed by an Ethanol wipe. Avoid bleach (NaOCl) as it may react with other reaction components or solvents.
Part 6: References
-
Sigma-Aldrich. this compound Product Specification & CAS Data. Retrieved from
-
PubChem. Benzophenone Derivative Safety & Hazard Profile (Generalized). National Library of Medicine. Retrieved from
-
Fisher Scientific. Safety Data Sheet: Halogenated Aromatic Ketones. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
